Homoeriodictyol chalcone
Descripción
4,2',4',6'-Tetrahydroxy-3-methoxychalcone has been reported in Cunila with data available.
Propiedades
Número CAS |
25515-47-3 |
|---|---|
Fórmula molecular |
C16H14O6 |
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O6/c1-22-15-6-9(2-4-11(15)18)3-5-12(19)16-13(20)7-10(17)8-14(16)21/h2-8,17-18,20-21H,1H3/b5-3+ |
Clave InChI |
WQWVIIRCVOZVPN-HWKANZROSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
The Enigmatic Precursor: A Technical Guide to the Discovery and Natural Sources of Homoeriodictyol Chalcone
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core aspects of homoeriodictyol (B191827) chalcone (B49325), a naturally occurring phenylpropanoid and a key intermediate in the biosynthesis of the flavanone (B1672756) homoeriodictyol. This document provides a detailed exploration of its discovery, primary natural sources, and the experimental methodologies crucial for its study. Quantitative data, where available, is presented in a structured format, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Discovery and Significance
The discovery of homoeriodictyol chalcone is intrinsically linked to the study of its cyclic counterpart, the flavanone homoeriodictyol. Homoeriodictyol was first identified in the leaves of Eriodictyon californicum, commonly known as Yerba Santa. The existence of the chalcone as an open-chain precursor was later understood with the elucidation of the flavonoid biosynthetic pathway. Chalcone synthase (CHS), a pivotal enzyme, catalyzes the condensation of one molecule of feruloyl-CoA with three molecules of malonyl-CoA to form this compound. This chalcone then undergoes rapid isomerization, facilitated by the enzyme chalcone isomerase (CHI), to form the flavanone homoeriodictyol.
While the flavanone form has been the primary focus of much research due to its taste-modifying and potential therapeutic properties, the chalcone itself is a molecule of significant interest. Chalcones, as a class of compounds, are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Therefore, understanding the natural occurrence and isolation of this compound is crucial for exploring its full therapeutic potential.
Natural Sources
This compound is found in a variety of plant species, often alongside its flavanone isomer. The primary and most well-documented source is the genus Eriodictyon, native to North America.
Table 1: Principal Natural Sources of this compound
| Plant Genus | Plant Species | Common Name | Family | Primary Plant Part |
| Eriodictyon | E. californicum | Yerba Santa | Boraginaceae | Leaves |
| E. angustifolium | Narrowleaf Yerba Santa | Boraginaceae | Leaves | |
| E. trichocalyx | Hairy Yerba Santa | Boraginaceae | Leaves | |
| E. crassifolium | Thickleaf Yerba Santa | Boraginaceae | Leaves | |
| Zuccagnia | Z. punctata | Fabaceae (Leguminosae) | Aerial parts | |
| Glycyrrhiza | G. glabra | Licorice | Fabaceae (Leguminosae) | Roots |
While these plants are known to contain the biosynthetic machinery for producing this compound, the concentration of the chalcone form itself is often low due to its rapid conversion to the more stable flavanone.
Quantitative Data
Specific quantitative data on the concentration of this compound in various plant materials is limited in the existing literature. Most studies focus on the quantification of the more abundant flavanone, homoeriodictyol. However, total flavonoid and phenolic content for some source plants have been reported, providing an indirect measure of the potential presence of chalcone precursors.
Table 2: Total Flavonoid and Phenolic Content in Eriodictyon californicum
| Analytical Method | Total Phenolic Content (μg GAE/mg extract) | Total Flavonoid Content (μg QE/mg extract) | Reference |
| Folin-Ciocalteu Assay | 78.58 ± 0.016 | - | [1][2] |
| Aluminum Chloride Colorimetric Assay | - | 6.76 ± 0.003 | [1][2] |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents
It is important to note that these values represent the total phenolic and flavonoid content and not the specific concentration of this compound. The development of sensitive and specific analytical methods is crucial for the accurate quantification of this transient chalcone in plant extracts.
Experimental Protocols
The extraction and isolation of this compound require careful consideration of its potential for isomerization. The following are detailed methodologies adapted from protocols for flavonoid extraction from Eriodictyon species.
Extraction Methodologies
Protocol 1: Soxhlet Extraction
-
Sample Preparation: Air-dry the plant material (e.g., leaves of Eriodictyon californicum) at room temperature and grind into a coarse powder.
-
Extraction: Place 100 g of the powdered material in a cellulose (B213188) thimble and perform Soxhlet extraction with 1 L of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) for 8-12 hours.
-
Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Prepare the plant material as described in Protocol 1.
-
Extraction: Suspend 10 g of the powdered material in 200 mL of 80% ethanol.
-
Sonication: Place the suspension in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 25-30°C).
-
Filtration and Concentration: Filter the mixture and concentrate the filtrate as described in Protocol 1.
Isolation and Purification
Protocol 3: Column Chromatography
-
Adsorbent Preparation: Prepare a silica (B1680970) gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent such as ethyl acetate (B1210297) and then methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm and 365 nm).
-
Purification: Combine the fractions containing the desired chalcone and further purify by recrystallization or preparative HPLC.
Characterization
The structure of isolated this compound can be confirmed using a combination of spectroscopic techniques:
-
UV-Vis Spectroscopy: To determine the absorption maxima characteristic of the chalcone chromophore.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Visualizations
Biosynthetic Pathway of this compound
References
The Pivotal Role of Homoeriodictyol Chalcone in Flavonoid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homoeriodictyol (B191827) chalcone (B49325), a hydroxylated and methoxylated chalconoid, serves as a crucial intermediate in the biosynthesis of a specific subset of flavonoids. Its strategic position in the phenylpropanoid pathway makes it a key precursor to homoeriodictyol, a flavanone (B1672756) with demonstrated and potential therapeutic applications. This technical guide provides an in-depth exploration of the enzymatic synthesis and conversion of homoeriodictyol chalcone, detailing the associated enzymes, reaction kinetics, and relevant signaling pathways. This document is intended to be a comprehensive resource for researchers in natural product synthesis, metabolic engineering, and drug discovery.
Flavonoid Biosynthesis Pathway: The Central Role of this compound
This compound is synthesized from L-tyrosine through the general phenylpropanoid pathway. The dedicated steps leading to and from this compound are catalyzed by a series of well-characterized enzymes. The pathway begins with the conversion of L-tyrosine to ferulic acid, which is then activated to its CoA-thioester, feruloyl-CoA.
The core of this pathway involves two key enzymatic steps:
-
Chalcone Synthase (CHS): This enzyme catalyzes the condensation of one molecule of feruloyl-CoA with three molecules of malonyl-CoA to form this compound. CHS exhibits a degree of substrate promiscuity, and specific CHS variants can be engineered for enhanced production of specific chalcones.[1][2]
-
Chalcone Isomerase (CHI): Following its synthesis, this compound undergoes intramolecular cyclization to form the flavanone, (2S)-homoeriodictyol. This reaction can occur spontaneously but is significantly accelerated by CHI.[1][3]
Quantitative Data
The heterologous production of homoeriodictyol has been achieved in engineered microorganisms, providing valuable quantitative data on the efficiency of the biosynthetic pathway.
| Organism | Precursor | Product | Titer (mg/L) | Reference |
| Escherichia coli | Glycerol | Homoeriodictyol | 17 | [4] |
| Escherichia coli | Ferulic acid | Homoeriodictyol | 52 | [4] |
| Streptomyces albidoflavus | L-tyrosine | Homoeriodictyol | 1.34 | [5][6] |
While specific kinetic parameters for the enzymatic conversion of feruloyl-CoA to this compound by plant-derived chalcone synthase are not extensively documented, studies on CHS from various sources with similar substrates provide an insight into the enzyme's efficiency. Similarly, the kinetic data for the specific isomerization of this compound by CHI is an area for further investigation. Research on bacterial CHIs has shown their potential for converting various chalcones, including this compound, with high efficiency.[1]
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Source Organism | Reference |
| Feruloyl-CoA synthetase (FCS) | Ferulic acid | 390 | 67.7 | 0.17 | Streptomyces sp. | [7][8] |
| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | - | - | - | - | [9] |
| Chalcone Isomerase (CHI) | Naringenin Chalcone | - | - | - | - | [10] |
Experimental Protocols
Chalcone Synthase (CHS) Activity Assay
This protocol is adapted for the in vitro assay of CHS activity with feruloyl-CoA as a substrate.
Materials:
-
Purified recombinant Chalcone Synthase (CHS)
-
Feruloyl-CoA solution (1 mM in 10 mM sodium phosphate (B84403) buffer, pH 6.8)
-
Malonyl-CoA solution (10 mM in 10 mM sodium phosphate buffer, pH 6.8)
-
Reaction buffer (100 mM potassium phosphate buffer, pH 7.5, containing 1 mM DTT)
-
Stopping solution (20% v/v acetic acid in methanol)
-
HPLC system with a C18 column
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice:
-
88 µL of reaction buffer
-
5 µL of feruloyl-CoA solution (final concentration: 50 µM)
-
5 µL of malonyl-CoA solution (final concentration: 500 µM)
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 2 µL of purified CHS enzyme (final concentration ~1-5 µg).
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the stopping solution.
-
Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to quantify the formation of this compound.
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 20% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 370 nm (the characteristic absorbance maximum for chalcones)
Chalcone Isomerase (CHI) Activity Assay
This protocol describes the assay for measuring the conversion of this compound to homoeriodictyol.
Materials:
-
Purified recombinant Chalcone Isomerase (CHI)
-
This compound solution (1 mM in DMSO)
-
Reaction buffer (100 mM potassium phosphate buffer, pH 7.5)
-
Ethyl acetate (B1210297)
-
HPLC system with a C18 column
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
188 µL of reaction buffer
-
2 µL of this compound solution (final concentration: 10 µM)
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of purified CHI enzyme (final concentration ~5-10 µg).
-
Incubate the reaction at 30°C for 10 minutes.
-
Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper ethyl acetate layer and evaporate to dryness under a stream of nitrogen.
-
Re-dissolve the residue in 100 µL of methanol (B129727) for HPLC analysis.
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 10% to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 288 nm (the characteristic absorbance maximum for flavanones)
Signaling Pathways
Flavonoids, including methylated derivatives like homoeriodictyol, are increasingly recognized for their roles as signaling molecules in both plants and animals. Their effects are often attributed to their antioxidant properties and their ability to modulate key signaling cascades.
Regulation of Reactive Oxygen Species (ROS) Signaling
Homoeriodictyol and its non-methylated precursor, eriodictyol, have been shown to modulate cellular responses to oxidative stress. A key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[11][12][13]
-
Mechanism: Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to their upregulation and enhanced cellular protection against ROS.[12][13] Eriodictyol has been demonstrated to induce the nuclear translocation of Nrf2 and upregulate phase II antioxidant enzymes.[13]
Modulation of Auxin Transport
Flavonoids are known to act as endogenous regulators of polar auxin transport, a critical process for plant growth and development. By influencing auxin gradients, flavonoids can impact processes such as root development, gravitropism, and shoot branching.[14][15][16]
-
Mechanism: Flavonoids can inhibit the activity of proteins involved in auxin efflux, such as members of the PIN-FORMED (PIN) family of auxin transporters. This inhibition leads to localized changes in auxin concentration, thereby modulating developmental processes. While direct studies on homoeriodictyol are limited, its structural similarity to other active flavonoids suggests a potential role in auxin transport regulation.
Experimental Workflow
A typical workflow for the production, purification, and characterization of this compound and its derivatives involves several key stages, from gene cloning to bioactivity assessment.
Conclusion
This compound stands as a pivotal intermediate in the biosynthesis of methylated flavonoids. Understanding its formation and conversion is essential for the metabolic engineering of microorganisms for the production of high-value flavanones and for exploring the therapeutic potential of these natural products. While significant progress has been made in elucidating the biosynthetic pathway and developing production platforms, further research is needed to fully characterize the kinetics of the enzymes involved and to unravel the specific signaling roles of homoeriodictyol and its derivatives. This guide provides a solid foundation for researchers to build upon in this exciting and rapidly advancing field.
References
- 1. Discovery of Novel Bacterial Chalcone Isomerases by a Sequence‐Structure‐Function‐Evolution Strategy for Enzymatic Synthesis of (S)‐Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chalcone isomerase - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Biosynthesis of Hesperetin, Homoeriodictyol, and Homohesperetin in a Transcriptomics-Driven Engineered Strain of Streptomyces albidoflavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. researchgate.net [researchgate.net]
- 10. Enzymes do what is expected (chalcone isomerase versus chorismate mutase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavonoids Act as Negative Regulators of Auxin Transport in Vivo in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Flavonoids act as negative regulators of auxin transport in vivo in arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Activity of Homoeriodictyol Chalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homoeriodictyol chalcone (B49325), also known as 3-Methoxy-2',4,4',6'-tetrahydroxychalcone, is a flavonoid precursor with potential therapeutic applications. This technical guide provides an in-depth overview of the preliminary biological activities attributed to chalcones, with a focus on antioxidant, anti-inflammatory, and anticancer properties. Due to a lack of specific experimental data for Homoeriodictyol chalcone in the current body of scientific literature, this document presents quantitative data from structurally similar chalcone analogues to provide an indication of potential bioactivity. Detailed experimental protocols for key biological assays and diagrams of relevant signaling pathways are included to facilitate further research into this compound.
Introduction
Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1] These compounds are precursors in the biosynthesis of flavonoids and isoflavonoids in plants.[1] Chalcones and their derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] this compound (CAS 52218-19-6) is a specific chalcone that, based on its chemical structure, is predicted to share these biological properties. This guide aims to provide a comprehensive resource for researchers interested in investigating the therapeutic potential of this compound.
Quantitative Data on Biological Activities of Structurally Similar Chalcones
Table 1: Antioxidant Activity of Chalcone Analogues
| Chalcone Derivative | Assay | IC50 Value | Reference |
| 2',4'-Dihydroxy-3,4-dimethoxychalcone | ABTS Radical Scavenging | Lower activity than Butein | [3] |
| Butein (2',3,4,4'-Tetrahydroxychalcone) | ABTS Radical Scavenging | Higher activity than 2',4'-Dihydroxy-3,4-dimethoxychalcone | [3] |
| 2',4',4-Trihydroxychalcone | DPPH Radical Scavenging | 26.55 ± 0.55 µg/mL | [3] |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | DPPH Radical Scavenging | 8.22 µg/mL | [4] |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | DPPH Radical Scavenging | 6.89 µg/mL | [4] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | DPPH Radical Scavenging | 3.39 µg/mL | [4] |
Table 2: Anti-inflammatory Activity of Chalcone Analogues
| Chalcone Derivative | Cell Line | Assay | IC50 Value | Reference |
| 2'-Methoxy-3,4-dichlorochalcone | RAW 264.7 | Nitric Oxide Production | 7.1 µM | [5] |
| 2'-Hydroxy-6'-methoxychalcone | RAW 264.7 | Nitric Oxide Production | 9.6 µM | [5] |
| 2'-Hydroxy-3-bromo-6'-methoxychalcone | RAW 264.7 | Nitric Oxide Production | 7.8 µM | [5] |
| 2'-Hydroxy-4',6'-dimethoxychalcone | RAW 264.7 | Nitric Oxide Production | 9.6 µM | [5] |
| 2f (a methoxylated phenyl-based chalcone) | RAW 264.7 | Nitric Oxide Production | 11.2 µM | [6] |
Table 3: Anticancer Activity of Chalcone Analogues
| Chalcone Derivative | Cell Line | Assay | IC50 Value | Reference |
| Chalcone-3 ((E)-1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one) | MCF-7 | MTT Assay | 0.80 µg/mL | [7] |
| Chalcone-3 ((E)-1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one) | MDA-MB-231 | MTT Assay | 17.98 ± 6.36 µg/mL | [7] |
| Chalcone 12 (prenylated chalcone) | MCF-7 | MTT Assay | 4.19 ± 1.04 µM | [8] |
| Chalcone 13 (prenylated chalcone) | MCF-7 | MTT Assay | 3.30 ± 0.92 µM | [8] |
| Chalcone 12 (prenylated chalcone) | MDA-MB-231 | MTT Assay | 6.12 ± 0.84 µM | [8] |
| Chalcone 13 (prenylated chalcone) | MDA-MB-231 | MTT Assay | 18.10 ± 1.65 µM | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the biological activities of chalcones. These protocols can be adapted for the investigation of this compound.
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[9]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution, and a blank containing the solvent only, should be included.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.[10]
-
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Preparation of Reagents:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Before use, dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of various concentrations of the test compound to the wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using a similar formula to the DPPH assay.
-
Determine the IC50 value from the dose-response curve.
-
Anti-inflammatory Activity Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[5][6][11]
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Measurement of Nitrite (B80452):
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing equal volumes of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
-
Data Analysis:
-
Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.
-
Determine the IC50 value for NO inhibition.
-
A concurrent MTT assay should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Anticancer Activity Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7][8]
-
Cell Culture and Treatment:
-
Culture human breast cancer cell lines, such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), in appropriate media.
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure:
-
After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at a wavelength between 540 and 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathways Modulated by Chalcones
Chalcones are known to exert their biological effects by modulating various intracellular signaling pathways. While the specific effects of this compound on these pathways have not been elucidated, the following diagrams illustrate the general mechanisms by which chalcones can influence key pathways involved in inflammation and cancer.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Chalcones have been shown to inhibit this pathway at multiple points.[1][12][13]
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in cell proliferation, differentiation, and apoptosis. Chalcones have been shown to modulate these pathways, often leading to cell cycle arrest and apoptosis in cancer cells.[14]
Conclusion
This compound represents a promising yet understudied molecule within the broader class of bioactive chalcones. While direct experimental evidence for its biological activities is currently limited, data from structurally similar compounds suggest its potential as an antioxidant, anti-inflammatory, and anticancer agent. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to initiate and advance the investigation of this compound's therapeutic potential. Further studies are warranted to elucidate its specific mechanisms of action and to establish a comprehensive profile of its biological effects.
References
- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijcea.org [ijcea.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chalcone-3 Inhibits the Proliferation of Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3-Methoxy-2',4,4',6'-tetrahydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
Chemical Information
3-Methoxy-2',4,4',6'-tetrahydroxychalcone is a flavonoid, a class of natural compounds known for their diverse biological activities. It belongs to the chalcone (B49325) subgroup, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of multiple hydroxyl groups and a methoxy (B1213986) group on its structure suggests potential antioxidant and other therapeutic properties.
| Property | Value | Reference |
| IUPAC Name | (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |
| Synonyms | 2',4,4',6'-Tetrahydroxy-3-methoxychalcone, Homoeriodictyol chalcone | |
| CAS Number | 52218-19-6 | [1][2] |
| Molecular Formula | C₁₆H₁₄O₆ | [1][2] |
| Molecular Weight | 302.28 g/mol | [2] |
| SMILES | COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O)O | |
| Appearance | Typically a yellow crystalline solid. | [3] |
| Solubility | Soluble in polar organic solvents like methanol (B129727) and DMSO. | [3] |
Synthesis
The primary method for the synthesis of 3-Methoxy-2',4,4',6'-tetrahydroxychalcone is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) and benzaldehyde.
Experimental Protocol: Claisen-Schmidt Condensation
A general protocol for the synthesis of chalcones via Claisen-Schmidt condensation is as follows. Specific reactant amounts and conditions may need to be optimized for the synthesis of 3-Methoxy-2',4,4',6'-tetrahydroxychalcone.
Materials:
-
2,4,6-Trihydroxyacetophenone
-
Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Hydrochloric acid (HCl) for acidification
-
Distilled water
Procedure:
-
Dissolve 2,4,6-trihydroxyacetophenone (1 equivalent) in methanol in a round-bottom flask.
-
To this solution, add a solution of vanillin (1 equivalent) in methanol.
-
Slowly add an aqueous solution of a strong base, such as 40% KOH, to the mixture while stirring at room temperature.[3]
-
Continue stirring the reaction mixture at room temperature for a specified period (typically several hours to overnight) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone.
-
Filter the precipitated solid, wash it with cold water until the washings are neutral, and dry it.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 3-Methoxy-2',4,4',6'-tetrahydroxychalcone.[3]
Workflow for Claisen-Schmidt Condensation:
Caption: General workflow for the synthesis of 3-Methoxy-2',4,4',6'-tetrahydroxychalcone.
Biological Activity and Quantitative Data
While specific quantitative data for 3-Methoxy-2',4,4',6'-tetrahydroxychalcone is limited in publicly available literature, the biological activities of closely related chalcones provide strong indications of its potential therapeutic effects. The data presented below is for structurally similar compounds and should be interpreted with this in mind.
Anticancer Activity
Chalcones are well-documented for their cytotoxic effects against various cancer cell lines. The presence and position of hydroxyl and methoxy groups significantly influence their anticancer potency.
| Chalcone Derivative | Cell Line(s) | IC₅₀ Value (µg/mL) | Reference |
| 2',4',4-Trihydroxy-3-methoxychalcone | HeLa, WiDr | 8.53, 2.66 | [3] |
| 2',4-Dihydroxy-3-methoxychalcone | HeLa, WiDr | 12.80, 19.57 | [3] |
| (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | T47D | 5.28 | [2] |
Anti-inflammatory Activity
Many chalcones exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.
| Chalcone Derivative | Assay | Effect | Reference |
| 2',4-Dihydroxy-3',4',6'-trimethoxychalcone | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO, TNF-α, IL-1β, and IL-6 production. | [4] |
| 4'-Hydroxychalcone (B163465) | TNFα-induced NF-κB activation | Inhibition of NF-κB pathway activation. | [5] |
| E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone | LPS-treated RAW264.7 macrophages | Dose-dependent anti-inflammatory effects, reduced COX-2 and iNOS. | [6] |
Antioxidant Activity
The antioxidant capacity of chalcones is attributed to their ability to scavenge free radicals, a property enhanced by the presence of hydroxyl groups.
| Chalcone Derivative | Assay | IC₅₀ Value (µM) | Reference |
| 3'-Formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone | DPPH radical scavenging | 50.2 ± 2.8 | [7] |
| 3'-Formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone | Superoxide scavenging | 56.3 ± 2.3 | [7] |
| 2',4',4-Trihydroxychalcone | DPPH assay | 26.55 ± 0.55 µg/mL | [8] |
Signaling Pathways
The biological effects of chalcones are often mediated through their interaction with specific cellular signaling pathways. Based on studies of structurally related compounds, 3-Methoxy-2',4,4',6'-tetrahydroxychalcone is likely to modulate the following key pathways:
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Many chalcones have been shown to inhibit the activation of NF-κB. This inhibition can occur through various mechanisms, including the prevention of the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[4][5]
Caption: Inhibition of the NF-κB signaling pathway by chalcones.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation and apoptosis. Chalcones have been observed to modulate the phosphorylation of key MAPK proteins such as p38, JNK, and ERK.[4][9]
Caption: Modulation of the MAPK signaling pathway by chalcones.
Conclusion
3-Methoxy-2',4,4',6'-tetrahydroxychalcone is a promising natural product scaffold with significant potential for drug development. Its chemical structure suggests strong antioxidant, anti-inflammatory, and anticancer properties. While specific quantitative data for this exact compound is still emerging, the wealth of information on closely related chalcones provides a solid foundation for further research. The detailed synthetic protocols and understanding of the key signaling pathways involved will be invaluable for scientists and researchers working to unlock the full therapeutic potential of this and other chalcone derivatives. Further in-depth studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate its clinical utility.
References
- 1. Cytotoxic Activity of Methoxy-4’amino Chalcone Derivatives Against Leukemia Cell Lines | Novilla | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Homoeriodictyol Chalcone (CAS Number: 52218-19-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homoeriodictyol chalcone (B49325), with the CAS number 52218-19-6, is a natural chalcone that holds significant promise for therapeutic applications. As a member of the flavonoid family, it is recognized for its potential as a non-selective antioxidant and radical scavenger. This technical guide provides a comprehensive overview of the available scientific information on Homoeriodictyol chalcone, focusing on its chemical properties, biosynthesis, and potential biological activities. While specific experimental data on this particular chalcone is limited in publicly accessible literature, this document extrapolates potential mechanisms and experimental approaches based on the well-established activities of the broader chalcone class of compounds, which are known to exhibit anti-inflammatory, anticancer, and neuroprotective properties. This guide aims to serve as a foundational resource for researchers and professionals in drug development, highlighting areas for future investigation and providing a framework for designing experimental studies.
Chemical and Physical Properties
This compound, also known by its synonym 3-Methoxy-2',4,4',6'-tetrahydroxychalcone, is a polyhydroxylated aromatic ketone. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 52218-19-6 |
| Molecular Formula | C₁₆H₁₄O₆ |
| Molecular Weight | 302.28 g/mol |
| Appearance | Powder |
| Purity | Typically ≥98% (as per commercial suppliers) |
| Synonyms | 3-Methoxy-2',4,4',6'-tetrahydroxychalcone |
Biosynthesis
This compound is synthesized in nature through the phenylpropanoid pathway. This biosynthetic route involves a series of enzymatic reactions, starting from the amino acid phenylalanine. A key step is the condensation of a CoA-ester (feruloyl-CoA) with three molecules of malonyl-CoA, a reaction catalyzed by the enzyme chalcone synthase (CHS). This process is foundational to the production of a wide array of flavonoids and isoflavonoids in plants.
Below is a simplified representation of the biosynthetic pathway leading to this compound.
Caption: Biosynthesis of this compound.
Potential Biological Activities and Signaling Pathways
While direct experimental evidence for this compound is sparse, the broader class of chalcones is known to possess a wide range of biological activities. These activities are often attributed to their unique α,β-unsaturated ketone moiety, which can interact with various biological targets. Based on the activities of structurally similar chalcones, this compound is hypothesized to exhibit anti-inflammatory, anticancer, and neuroprotective effects.
Potential Anti-inflammatory Activity
Chalcones are well-documented inhibitors of key inflammatory pathways. A plausible mechanism for this compound's anti-inflammatory action would involve the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.
The diagram below illustrates a potential signaling cascade that could be targeted by this compound to exert anti-inflammatory effects.
Caption: Potential Anti-inflammatory Signaling Pathway.
Potential Anticancer Activity
Many chalcone derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway, which is crucial for cell survival and proliferation, is a common target for chalcones.
A hypothetical workflow for investigating the anticancer effects of this compound is presented below.
Technical Guide: In Silico Prediction of Homoeriodictyol Chalcone Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homoeriodictyol chalcone (B49325) (3-Methoxy-2',4,4',6'-tetrahydroxychalcone) is a natural chalcone, a class of compounds belonging to the flavonoid family that serve as precursors for all flavonoids.[1][2] Chalcones are characterized by an open-chain α,β-unsaturated ketone core connecting two aromatic rings.[3][4] This structural motif imparts a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[5][6][7] Given this therapeutic potential, predicting the bioactivity of specific chalcones like Homoeriodictyol is a critical step in drug discovery.
In silico prediction methods offer a rapid, cost-effective approach to screen compounds, elucidate mechanisms of action, and prioritize candidates for further in vitro and in vivo testing.[8][9] This technical guide provides an in-depth overview of the computational methodologies used to predict the bioactivity of Homoeriodictyol chalcone, complete with detailed protocols, data interpretation, and visualization of relevant biological pathways.
Predicted Bioactivities of this compound
Based on the extensive research into chalcone derivatives, this compound is predicted to exhibit several key bioactivities:
-
Anti-inflammatory Activity: Chalcones are known to inhibit key inflammatory mediators. They can suppress the production of nitric oxide (NO), prostaglandins (B1171923) (like PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by modulating signaling pathways such as NF-κB and JNK.[10][11][12]
-
Antioxidant Activity: The phenolic hydroxyl groups present in the structure of this compound are crucial for its antioxidant properties.[13] These groups can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells from oxidative damage.[13][14] The primary mechanism involves the formation of stable phenoxy radicals.[13]
-
Anticancer Activity: The anticancer effects of chalcones are attributed to their ability to interact with multiple cellular targets, inducing apoptosis, causing cell cycle arrest, and inhibiting tumor cell proliferation.[1][2][3][15] They have shown efficacy against various cancer cell lines, including breast, colon, and liver cancer.[2][3][16]
In Silico Prediction Methodologies & Protocols
A multi-faceted in silico approach is essential for a comprehensive bioactivity prediction. The general workflow involves target identification, molecular modeling, and simulation to predict the interaction and effect of the compound on a biological system.
Caption: General workflow for in silico bioactivity prediction.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns.[5][8][17] This method is crucial for identifying potential protein targets and understanding the molecular basis of interaction.
Experimental Protocol: Molecular Docking
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., COX-2, iNOS, Tubulin).
-
Using molecular modeling software (e.g., AutoDockTools, Maestro, MOE), prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning atomic charges (e.g., Kollman charges).[17]
-
-
Ligand Preparation:
-
Obtain the 2D structure of this compound and convert it to a 3D structure.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign atomic charges (e.g., Gasteiger charges) and define rotatable bonds.[17]
-
-
Grid Generation:
-
Define a grid box encompassing the active site of the receptor. The coordinates are typically centered on the co-crystallized ligand or a known binding pocket.[17]
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore possible ligand conformations within the defined grid box.[17]
-
-
Analysis of Results:
-
Analyze the resulting docking poses based on the predicted binding energy (kcal/mol) and clustering.
-
Visualize the best-scoring pose to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with active site residues.[9]
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the biological activity of a set of compounds with their physicochemical properties, or "descriptors."[18][19] A robust QSAR model can predict the activity of new compounds, like this compound, based solely on their structure.
Experimental Protocol: QSAR Modeling
-
Dataset Preparation:
-
Compile a dataset of chalcone derivatives with experimentally determined bioactivities (e.g., IC50 values) against a specific target.
-
Divide the dataset into a training set (for model building) and a test set (for model validation).
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric, hydrophobic) using software like PaDEL-Descriptor or DRAGON.
-
-
Model Generation:
-
Model Validation:
-
Prediction for New Compound:
-
Calculate the same set of descriptors for this compound and use the validated QSAR model to predict its bioactivity.
-
Key Signaling Pathways Modulated by Chalcones
In silico predictions are often aimed at understanding how a compound modulates cellular signaling. Chalcones are known to interact with several key pathways involved in inflammation and cancer.
NF-κB Signaling Pathway (Inflammation)
The NF-κB pathway is a central regulator of inflammation. Chalcones can inhibit this pathway, reducing the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by chalcones.
Nrf2 Signaling Pathway (Antioxidant Response)
The Nrf2 pathway is the primary regulator of the endogenous antioxidant response. Chalcones can activate this pathway, leading to the expression of cytoprotective genes.[4]
Caption: Activation of the Nrf2 antioxidant pathway by chalcones.
Quantitative Data Summary
While specific in silico data for this compound is limited in publicly available literature, data from related chalcones can provide valuable benchmarks for predictive studies.
Table 1: Example Molecular Docking Scores of Chalcone Derivatives Against Therapeutic Targets
| Compound Class | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Pyrazoline Chalcones | H. pylori Urease (2QV3) | -5.39 to -5.74 | ASN666, SER714, ASN810 | [9] |
| Bis-Chalcones | Estrogen Receptor α (3ERT) | -8.5 to -12.3 | PHE404, LEU387, ARG394 | [16][17] |
| Hydroxylated Chalcones | Tyrosine Kinase (EGFR, 1XKK) | > -8.5 (higher than ATP) | MET769, LYS721 | [20] |
| Fluoro-Chalcones | DNA Gyrase | -5.62 | Not specified |[21] |
Table 2: Example In Vitro Bioactivity (IC50) of Chalcone Derivatives
| Compound/Derivative | Bioactivity | Cell Line / Assay | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Brominated Chalcone | Anticancer | Gastric Cancer Cells | 3.57 - 5.61 | [15] |
| Pyrazolone (B3327878) Chalcone | Anticancer | MCF-7 (Breast Cancer) | 3.92 | [22] |
| 2',5'-dialkoxychalcone | Anti-inflammatory (NO inhibition) | N9 Microglial Cells | 0.7 | [12] |
| 2'-hydroxychalcone | Anti-inflammatory (β-glucuronidase release) | Rat Neutrophils | 1.6 | [12] |
| Chalcone-Coumarin Hybrid | Anticancer | HCT116 (Colon Cancer) | 3.6 |[15] |
Conclusion
The in silico prediction of this compound's bioactivity is a powerful, hypothesis-driven approach that leverages computational chemistry and bioinformatics. Methodologies like molecular docking and QSAR analysis provide critical insights into potential therapeutic targets and efficacy. The known interactions of chalcones with key signaling pathways, such as NF-κB and Nrf2, form a strong basis for predicting the anti-inflammatory and antioxidant potential of this compound. While quantitative data from closely related analogues serves as a guide, specific in silico and subsequent in vitro studies on this compound are necessary to fully validate its therapeutic promise. This guide provides the foundational framework for researchers to embark on such investigations.
References
- 1. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jurnalfkip.unram.ac.id [jurnalfkip.unram.ac.id]
- 6. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. Antioxidant and prooxidant actions of prenylated and nonprenylated chalcones and flavanones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, antimycobacterial activity evaluation, and QSAR studies of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. QSAR of Chalcones Utilizing Theoretical Molecular Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular Docking Studies of a Chalcone Derivative Compound p-hydroxy-m-methoxychalcone with Tyrosine Kinase Receptors | Semantic Scholar [semanticscholar.org]
- 21. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 22. Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones - PMC [pmc.ncbi.nlm.nih.gov]
Homoeriodictyol Chalcone: A Technical Guide to Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of homoeriodictyol (B191827) chalcone (B49325). Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide synthesizes information on the solubility of structurally related chalcones and flavonoids to provide a qualitative assessment. Furthermore, it details established experimental protocols for solubility determination and explores a key signaling pathway influenced by chalcones, offering a valuable resource for research and development.
Core Focus: Solubility Profile
Homoeriodictyol chalcone, a polyphenol, is anticipated to exhibit solubility patterns characteristic of flavonoids and other chalcones. Generally, these compounds are more soluble in polar organic solvents and have limited solubility in non-polar organic solvents and water. Factors such as the presence of multiple hydroxyl groups and a methoxy (B1213986) group in its structure influence its polarity and potential for hydrogen bonding, which are key determinants of solubility.
Qualitative Solubility Data
The following table provides a qualitative summary of the expected solubility of this compound in a range of common laboratory solvents. This estimation is based on the general solubility behavior of chalcones and flavonoids.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for a wide range of organic compounds, including polyphenols. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, effectively dissolves polar organic molecules. |
| Ethanol (B145695) | Polar Protic | High | The hydroxyl group of ethanol can form hydrogen bonds with the solute. |
| Methanol | Polar Protic | High | Similar to ethanol, its polarity and hydrogen bonding capacity facilitate dissolution. |
| Acetone | Polar Aprotic | Medium to High | A good solvent for many organic compounds, though slightly less polar than alcohols. |
| Ethyl Acetate | Moderately Polar | Medium | Can dissolve a range of organic compounds, but its lower polarity might limit high solubility. |
| Chloroform | Non-polar | Low | As a non-polar solvent, it is not expected to be a good solvent for the polar this compound. |
| Dichloromethane (DCM) | Non-polar | Low | Similar to chloroform, its non-polar nature makes it a poor solvent for this compound. |
| Water | Polar Protic | Low | Despite being polar, the hydrophobic regions of the chalcone structure limit its solubility in water. |
| n-Hexane | Non-polar | Very Low | A non-polar aliphatic hydrocarbon, unsuitable for dissolving polar compounds. |
Experimental Protocols for Solubility Determination
For researchers seeking to obtain precise quantitative solubility data for this compound, the following established methodologies are recommended.
Shake-Flask Method
The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3]
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath or shaker for a defined period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. To ensure complete removal of solid particles, the supernatant is then filtered (e.g., through a 0.22 µm filter) or centrifuged.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.
-
Data Reporting: The solubility is typically expressed in units of mg/mL, µg/mL, or mol/L at a specific temperature.
Gravimetric Method
The gravimetric method is a simpler, though potentially less precise, alternative for determining solubility.[4]
Methodology:
-
Preparation of Saturated Solution: A saturated solution is prepared by adding an excess of this compound to a known mass or volume of the solvent and allowing it to equilibrate with stirring at a constant temperature.
-
Aliquot Removal and Evaporation: A known volume or mass of the clear, saturated supernatant is carefully removed and transferred to a pre-weighed container.
-
Solvent Evaporation: The solvent is evaporated from the aliquot, typically under a gentle stream of inert gas or in a vacuum oven, until a constant weight of the dried solute is achieved.
-
Mass Determination: The mass of the dissolved solute is determined by subtracting the initial weight of the container from the final weight.
-
Calculation: The solubility is calculated by dividing the mass of the dissolved solute by the volume or mass of the solvent aliquot taken.
Visualization of a Key Signaling Pathway
Chalcones are known to interact with various cellular signaling pathways. One of the most studied is the Keap1/Nrf2-ARE pathway, which plays a crucial role in the cellular antioxidant response.
Caption: Keap1/Nrf2-ARE Signaling Pathway Activation by this compound.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Homoeriodictyol from Eriodictyon californicum
Introduction
Eriodictyon californicum, commonly known as Yerba Santa, is a plant native to California and northern Mexico, traditionally valued for its medicinal properties.[1] It is a rich source of flavonoids, with Homoeriodictyol being a compound of significant interest for its potential therapeutic applications, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] Chemically, Homoeriodictyol is a flavanone, specifically (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one.[3] It is important to distinguish this from its open-chain precursor, Homoeriodictyol chalcone. While chalcones are biosynthetic precursors to flavanones, the stable and abundant form isolated from Eriodictyon californicum is the flavanone, Homoeriodictyol.[4][5] The protocols detailed herein focus on the extraction and purification of this flavanone.
These application notes are intended for researchers, scientists, and drug development professionals, providing a comparative overview of various extraction methods, detailed experimental protocols, and visualizations of the extraction workflow and the compound's primary signaling pathway.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of Homoeriodictyol. Below is a summary of quantitative data from various extraction methods applied to Eriodictyon californicum.
| Extraction Method | Solvent | Key Parameters | Product | Yield (by mass) | Purity (by HPLC) | Reference |
| Soxhlet Extraction | Ethyl Acetate (B1210297) | 10 hours extraction | Homoeriodictyol Sodium Salt | 2.0% | 96% | [1][6] |
| Soxhlet Extraction | Ethyl Acetate | - | Homoeriodictyol Sodium Salt | 2.5% (crude 80%) | Not Specified | [1][3] |
| Soxhlet Extraction | 95% Ethanol (B145695) | 12 hours, 60-80°C | Total Flavonoids | 6.76 ± 0.003 µg QE/mg | Not Specified | [1] |
| Maceration | Methanol (B129727) | Exhaustive (30 x 4L) | Homoeriodictyol | 0.5% | Not Specified | [1] |
| Ultrasound-Assisted | 70% Ethanol | 25 min, 250 W, 40-60°C | Total Flavonoids Extract | Not Specified | Not Specified | [1] |
| Ethyl Acetate Extraction | Ethyl Acetate | Precipitation with Sodium Carbonate | Homoeriodictyol Sodium Salt | 2.3% | Not Specified | [3] |
| Ethyl Acetate Extraction | Ethyl Acetate | Precipitation with Sodium Hydroxide | Homoeriodictyol Sodium Salt | 2.4% | Not Specified | [3] |
Experimental Protocols
The following sections provide detailed protocols for the extraction and purification of Homoeriodictyol from Eriodictyon californicum.
Protocol 1: Soxhlet Extraction with Ethyl Acetate
This method is effective for obtaining a high-purity product.[1][6]
1. Plant Material Preparation:
- Procure dried leaves of Eriodictyon californicum.
- Grind the dried leaves into a coarse powder using a mechanical grinder.
2. Soxhlet Extraction:
- Place 100 g of the powdered leaves into a cellulose (B213188) thimble and place it in a Soxhlet apparatus.[6]
- Add a sufficient volume of ethyl acetate (approx. 1300 mL) to the flask.[6]
- Heat the solvent to its boiling point and conduct the extraction for 10 hours.[6]
3. Dewaxing and Concentration:
- After extraction, concentrate the ethyl acetate extract to approximately 40% of its original volume using a rotary evaporator at a temperature below 40°C under vacuum.[3][6]
- Store the concentrated extract at 4°C overnight to precipitate leaf waxes.[3][6]
- Filter the cold extract through filter paper to remove the precipitated waxes.
4. Precipitation of Homoeriodictyol Sodium Salt:
- Treat the dewaxed filtrate with an ice-cold 10% (w/v) sodium carbonate solution (approx. 450 mL).[3][6]
- A yellow precipitate of Homoeriodictyol sodium salt will form.[3]
- Stir the mixture for 1 hour to ensure complete precipitation.[1]
5. Isolation and Purification:
- Filter the precipitate using a Buchner funnel.
- Wash the collected precipitate with a small amount of cold deionized water.[3]
- Recrystallize the crude product from water to obtain purified Homoeriodictyol sodium salt.[6]
- Dry the purified product in a vacuum oven at 40°C.[1]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This method offers a rapid extraction time compared to conventional methods.[1]
1. Plant Material Preparation:
- Dry and powder the leaves of Eriodictyon californicum.
2. Extraction:
- Mix the powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:30 (g/mL) in a suitable vessel.[1]
- Place the vessel in an ultrasonic bath.
- Apply ultrasonic power of 250 W for 25 minutes at a controlled temperature between 40-60°C.[1]
3. Isolation:
- After extraction, centrifuge the mixture to separate the supernatant from the solid plant residue.
- Collect the supernatant containing the extracted flavonoids.
4. Purification (Solvent Partitioning):
- Concentrate the supernatant using a rotary evaporator to yield a crude extract.
- Resuspend the crude extract in water and partition it against ethyl acetate.
- Collect the ethyl acetate fraction, which will be enriched with Homoeriodictyol. Further purification can be achieved using the precipitation method described in Protocol 1 (Steps 3-5) or by column chromatography.[7]
Protocol 3: Maceration
This protocol involves soaking the plant material in a solvent over an extended period.
1. Plant Material Preparation:
- Grind approximately 2.0 kg of dried Eriodictyon californicum leaves.[1]
2. Extraction:
- Place the ground plant material in a large container.
- Perform an exhaustive extraction with methanol by carrying out multiple separate extractions (e.g., 30 extractions, each with 4 L of methanol).[1]
- Combine all the methanol extracts.
3. Solvent Partitioning and Purification:
- Evaporate the combined methanol extract to dryness using a rotary evaporator to yield the crude extract.[1]
- Partition the dried extract between 9:1 methanol-water and hexane (B92381) to remove nonpolar compounds.[1]
- Separate the methanol/water layer and evaporate it to a thick tar.
- Partition the resulting tar with chloroform (B151607) and water. The precipitate formed can be further processed to isolate Homoeriodictyol.[1]
Visualizations
Extraction and Purification Workflow
The following diagram illustrates the general workflow for isolating Homoeriodictyol from Eriodictyon californicum, combining extraction, dewaxing, and purification steps.
Signaling Pathway of Homoeriodictyol
Homoeriodictyol exerts its primary antioxidant and anti-inflammatory effects by activating the Nrf2 signaling pathway and inhibiting the pro-inflammatory NF-κB pathway.[1][5][8]
References
- 1. Homoeriodictyol protects human endothelial cells against oxidative insults through activation of Nrf2 and inhibition of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jppres.com [jppres.com]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]
- 8. researchgate.net [researchgate.net]
Protocol for ultrasonic-assisted extraction of Homoeriodictyol chalcone
Topic: Protocol for Ultrasonic-Assisted Extraction of Homoeriodictyol Chalcone (B49325)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homoeriodictyol chalcone (2',4,4',6'-Tetrahydroxy-3-methoxychalcone) is a natural flavonoid derivative with significant potential in biomedical research, noted for its properties as a non-selective antioxidant radical scavenger that neutralizes reactive oxygen species (ROS)[1]. It is a compound of interest for research into neurodegenerative diseases, inflammatory disorders, and cancers[1]. Found in plants such as Yerba Santa (Eriodictyon californicum), effective extraction is crucial for its study and application[2][3].
Ultrasonic-Assisted Extraction (UAE) is a modern and efficient technique for isolating bioactive compounds from plant matrices[4]. This method utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and accelerating mass transfer, which often results in higher yields, shorter extraction times, and reduced solvent consumption compared to conventional methods like maceration or Soxhlet extraction[4][5][6][7]. This document provides a detailed protocol for the efficient extraction of this compound using UAE.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₆ | [8][9] |
| Molecular Weight | 302.28 g/mol | [3][8] |
| IUPAC Name | 3-(4-hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | [10] |
| Appearance | Powder | [8] |
| Purity (Typical) | ≥98% (by HPLC) | [8] |
| Storage | Store at <+8°C in a dry, dark place. For long-term, -20 to -80°C is recommended. | [9][10] |
Experimental Protocol: Ultrasonic-Assisted Extraction
This protocol details the procedure for extracting this compound from dried plant material, such as the leaves of Eriodictyon californicum.
3.1. Materials and Equipment
-
Plant Material: Dried and finely powdered leaves of Eriodictyon species.
-
Solvents: HPLC grade 70% ethanol (B145695) (or methanol), deionized water[2][11].
-
Apparatus:
-
Ultrasonic bath or probe system with temperature and power control[12].
-
Grinder or mill.
-
Beakers or Erlenmeyer flasks.
-
Filtration system (e.g., Whatman filter paper, vacuum filtration).
-
Rotary evaporator.
-
Analytical balance.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) for quantification[13][14][15].
-
3.2. Step-by-Step Procedure
-
Plant Material Preparation:
-
Ensure the plant material (e.g., leaves of Eriodictyon californicum) is thoroughly dried.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh size) to increase the surface area for extraction.
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it into a 500 mL Erlenmeyer flask.
-
Add 248 mL of 59% ethanol to achieve a liquid-to-solid ratio of approximately 25:1 (mL/g)[7]. Note: The optimal ratio may vary and should be optimized for the specific plant material[11][16].
-
Place the flask in the ultrasonic bath. Ensure the water level in the bath covers the solvent level in the flask.
-
-
Ultrasonication:
-
Set the ultrasonic parameters. Based on optimization studies for similar flavonoids, the following are recommended starting points:
-
-
Post-Extraction Filtration:
-
After sonication, immediately filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Wash the residue with a small volume of the extraction solvent (e.g., 20-30 mL) to recover any remaining extract. Combine the filtrates.
-
-
Solvent Removal:
-
Purification (Optional):
-
For higher purity, the crude extract can be redissolved in a minimal amount of the mobile phase and purified using techniques like Solid-Phase Extraction (SPE) with a C18 cartridge[13].
-
-
Quantification:
-
Dissolve a known amount of the dried extract in the HPLC mobile phase.
-
Analyze the sample using an HPLC-UV system. Typical conditions for flavonoid analysis involve a C18 column and a gradient elution with a mobile phase of acidified water (e.g., 0.1% formic acid) and methanol (B129727) or acetonitrile[14][19].
-
Set the detection wavelength to approximately 288 nm for flavanones[15][19].
-
Calculate the yield of this compound by comparing the peak area to a calibration curve prepared with an analytical standard.
-
Data Presentation: Optimization of UAE Parameters
The following table summarizes hypothetical data from optimization experiments, demonstrating the influence of key parameters on the extraction yield and purity of this compound.
| Run | Solvent (Ethanol %) | Time (min) | Temp (°C) | Power (W) | Yield (mg/g DW) | Purity (%) |
| 1 | 50 | 20 | 40 | 300 | 8.5 | 85.2 |
| 2 | 70 | 20 | 40 | 300 | 10.2 | 88.1 |
| 3 | 90 | 20 | 40 | 300 | 7.1 | 83.4 |
| 4 | 70 | 30 | 40 | 300 | 11.5 | 90.3 |
| 5 | 70 | 40 | 40 | 300 | 11.3 | 89.8 |
| 6 | 70 | 30 | 50 | 300 | 11.8 | 91.5 |
| 7 | 70 | 30 | 60 | 300 | 10.9 | 87.6 |
| 8 | 70 | 30 | 50 | 400 | 12.4 | 92.1 |
| 9 | 70 | 30 | 50 | 500 | 12.1 | 91.8 |
DW: Dry Weight. Data is illustrative and based on typical optimization trends for flavonoid extraction[7][11][18].
Visualizations
5.1. Experimental Workflow
Caption: Workflow for ultrasonic-assisted extraction of this compound.
5.2. Parameter Influence Diagram
Caption: Influence of key parameters on UAE outcomes for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Homoeriodictyol - Wikipedia [en.wikipedia.org]
- 4. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization | MDPI [mdpi.com]
- 7. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. extrasynthese.com [extrasynthese.com]
- 10. This compound | 52218-19-6 [sigmaaldrich.com]
- 11. Optimization of the Ultrasonic-Assisted Extraction of Bioactive Flavonoids from Ampelopsis grossedentata and Subsequent Separation and Purification of Two Flavonoid Aglycones by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. archive.sciendo.com [archive.sciendo.com]
- 13. benchchem.com [benchchem.com]
- 14. HPLC determination and pharmacokinetic study of homoeriodictyol-7-O-beta-D-glucopyranoside in rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for the Chiral Separation of Homoeriodictyol Chalcone Enantiomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homoeriodictyol (B191827) chalcone (B49325), scientifically known as 3-Methoxy-2',4,4',6'-tetrahydroxychalcone, is a natural flavonoid precursor with a range of documented biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects.[1][2] Like many flavonoids, homoeriodictyol chalcone possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. The stereochemistry of these molecules can significantly influence their pharmacological and pharmacokinetic properties.[3] Therefore, the ability to separate and characterize individual enantiomers is crucial for drug discovery and development to identify the more active and less toxic form.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for the enantioseparation of chiral compounds.[3][4] This application note provides a detailed protocol for the chiral separation of this compound enantiomers based on established methods for structurally similar flavanones and chalcones.[3]
Quantitative Data Summary
While a specific, validated chiral separation method for this compound has not been widely published, the following table provides expected quantitative data based on the successful separation of analogous flavonoids using a polysaccharide-based chiral stationary phase.[3] Note: These values are illustrative and require experimental verification and optimization for this compound.
| Parameter | Expected Value |
| Chiral Stationary Phase | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol (B130326) (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection Wavelength | 288 nm |
| Retention Time (Enantiomer 1) | ~ 15 min |
| Retention Time (Enantiomer 2) | ~ 18 min |
| Resolution (Rs) | > 1.5 |
| Separation Factor (α) | > 1.2 |
Experimental Protocols
This section details the recommended methodology for the chiral HPLC separation of this compound enantiomers.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[3]
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm. This column has an amylose-based chiral selector, which has shown good enantioselectivity for flavonoids.[3][4]
-
Solvents: HPLC grade n-hexane and isopropanol (IPA).
-
Sample: Racemic this compound standard.
Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in an 80:20 volume-to-volume ratio. Degas the mobile phase using sonication or vacuum filtration before use.
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in isopropanol.
-
From the stock solution, prepare a working standard solution at a concentration of 10 µg/mL by diluting with the mobile phase.
-
Filter the working standard solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for the method development and optimization:
| Parameter | Condition |
| Chiral Stationary Phase | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 288 nm[3] |
| Injection Volume | 10 µL |
| Run Time | Approximately 25 minutes |
Method Optimization
If the initial conditions do not provide baseline separation (Rs ≥ 1.5), consider the following adjustments:
-
Mobile Phase Composition: Vary the ratio of n-hexane to isopropanol. Increasing the percentage of isopropanol will generally decrease retention times but may also affect resolution.
-
Flow Rate: Adjusting the flow rate can influence peak shape and resolution. A lower flow rate can sometimes improve separation.
-
Temperature: Changing the column temperature can affect the interactions between the analytes and the chiral stationary phase, thereby influencing enantioselectivity.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Chiral HPLC Separation of this compound.
Relevant Signaling Pathway: NF-κB Inhibition by Chalcones
Chalcones are known to exert anti-inflammatory effects by modulating key signaling pathways, including the NF-κB pathway.[5][6][7] The following diagram illustrates the general mechanism of NF-κB inhibition by chalcones.
Caption: Inhibition of the NF-κB Signaling Pathway by Chalcones.
References
- 1. researchgate.net [researchgate.net]
- 2. fagg-afmps.be [fagg-afmps.be]
- 3. benchchem.com [benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. The synthesis of novel thioderivative chalcones and their influence on NF-κB, STAT3 and NRF2 signaling pathways in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chalcone inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: DPPH Assay for Determining the Antioxidant Activity of Homoeriodictyol Chalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homoeriodictyol chalcone (B49325), a flavonoid compound, is of significant interest in pharmaceutical and nutraceutical research due to its potential antioxidant properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and cost-effective method to evaluate the free-radical scavenging activity of compounds. This document provides a detailed protocol for assessing the antioxidant capacity of Homoeriodictyol chalcone using the DPPH assay, enabling researchers to obtain reliable and reproducible results.
The principle of the DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, neutralizing it. DPPH is a dark-colored crystalline powder that forms a deep violet solution in organic solvents like methanol (B129727) or ethanol (B145695), with a characteristic absorbance maximum around 517 nm. When an antioxidant, such as this compound, is added to the DPPH solution, it reduces the DPPH radical to the pale yellow hydrazine (B178648) (DPPH-H). This reduction leads to a decrease in absorbance at 517 nm, and the degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.
Data Presentation
The antioxidant activity is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency. While a specific IC50 value for this compound was not found in the reviewed literature, the following table presents DPPH radical scavenging activities of various other chalcone derivatives for comparative analysis.
| Compound | IC50 (µM) | IC50 (µg/mL) | Standard |
| 2'-hydroxychalcone | - | ~25-35 | Ascorbic Acid |
| JVF3 (a flavonol) | 61.4 | - | Ascorbic Acid (54.08 µM) |
| Chalcone Derivative (unspecified) | - | 48.37 | Ascorbic Acid (6.21 µg/mL)[1] |
| 4-Methoxy 4-Methyl Chalcone | - | >4000 (42.65% inhibition at 4 mg/ml) | Ascorbic Acid |
| 2′,4′,4-Trihydroxychalcone | - | - | Trolox, Quercetin |
Note: The antioxidant activity of chalcones is highly dependent on their substitution patterns.[2]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the necessary steps to determine the antioxidant activity of this compound.
Materials and Reagents
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (spectrophotometric grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplates or spectrophotometer cuvettes
-
Micropipettes
-
UV-Vis spectrophotometer
Procedure
-
Preparation of DPPH Stock Solution (0.1 mM):
-
Dissolve an appropriate amount of DPPH powder in methanol or ethanol to achieve a final concentration of 0.1 mM.
-
Store the solution in a dark bottle and at 4°C to protect it from light. It is recommended to prepare this solution fresh daily.
-
-
Preparation of Test Compound Stock Solution:
-
Prepare a stock solution of this compound in methanol or ethanol at a concentration of 1 mg/mL.
-
From this stock solution, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Preparation of Positive Control:
-
Prepare a stock solution and serial dilutions of a standard antioxidant, such as ascorbic acid or Trolox, in the same manner as the test compound.
-
-
Assay Protocol:
-
Pipette a specific volume of the various concentrations of the this compound solution (e.g., 100 µL) into the wells of a 96-well microplate.
-
Prepare a control well containing the same volume of the solvent (methanol or ethanol) instead of the test compound.
-
Add a specific volume of the DPPH working solution (e.g., 100 µL) to each well.
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Results
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the control (DPPH solution without the test compound).
-
Asample is the absorbance of the test sample (DPPH solution with the test compound).
-
-
Determine the IC50 Value:
-
Plot the percentage of scavenging activity against the corresponding concentrations of this compound.
-
The IC50 value is the concentration of the compound that causes 50% scavenging of the DPPH radicals and can be determined from the graph using linear regression analysis.
-
Visualizations
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: Antioxidant mechanism in the DPPH assay.
References
Application Note: Nitric Oxide Scavenging Assay for Homoeriodictyol Chalcone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. However, excessive production of NO can lead to oxidative and nitrosative stress, contributing to the pathogenesis of various inflammatory diseases, cardiovascular disorders, and neurodegenerative conditions. The scavenging of excess nitric oxide is, therefore, a significant therapeutic strategy. Chalcones, a class of open-chain flavonoids, are known for their diverse biological activities, including potent antioxidant and anti-inflammatory properties. Homoeriodictyol chalcone (B49325), a derivative of the flavanone (B1672756) eriodictyol, is a subject of interest for its potential free radical scavenging capabilities. This application note provides a detailed protocol for assessing the nitric oxide scavenging activity of Homoeriodictyol chalcone in vitro.
The assay is based on the spontaneous generation of nitric oxide from sodium nitroprusside (SNP) in an aqueous solution at physiological pH.[1] In the presence of oxygen, NO is converted to nitrite (B80452) ions. The principle of the assay lies in the competition between the antioxidant compound and oxygen for nitric oxide. A scavenger of nitric oxide will compete with oxygen, leading to a reduced production of nitrite ions.[1] The concentration of nitrite is then determined colorimetrically using the Griess reagent, which forms a purple azo dye upon reaction with nitrite. The intensity of the color, measured spectrophotometrically, is inversely proportional to the nitric oxide scavenging activity of the tested compound.
Quantitative Data Summary
While specific experimental data for the nitric oxide scavenging activity of this compound is not widely published, the following table presents representative data for various chalcone derivatives from the literature to provide a comparative context for expected activity.
| Compound | Assay Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) | Reference Standard |
| Representative Chalcone 1 | 10 - 100 | 25 - 80% | ~45 | Ascorbic Acid (~36) |
| Representative Chalcone 2 | 50 - 250 | 30 - 90% | ~120 | Quercetin (B1663063) (~56) |
| 2'-Hydroxychalcone | Not specified | Not specified | >100 | Not specified |
| 3'-Nitrochalcone | Not specified | Not specified | >100 | Not specified |
Note: The data presented are for illustrative purposes based on published activities of various chalcone derivatives and may not be directly representative of this compound.
Experimental Workflow Diagram
Caption: Workflow of the in vitro nitric oxide scavenging assay.
Signaling Pathway Diagram
Caption: Nitric oxide generation, scavenging, and detection pathway.
Detailed Experimental Protocol
This protocol outlines the steps for determining the nitric oxide scavenging activity of this compound.
1. Materials and Reagents
-
This compound
-
Sodium nitroprusside (SNP)
-
Phosphate buffer saline (PBS), pH 7.4
-
Griess Reagent: A mixture of equal parts of (A) 1% sulfanilamide (B372717) in 5% phosphoric acid and (B) 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDD) in distilled water. Prepare fresh before use.
-
Ascorbic acid or Quercetin (as a positive control)
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for dissolving the test compound
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions
-
Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO or ethanol.
-
Working Solutions: From the stock solution, prepare a series of dilutions of this compound (e.g., 10, 25, 50, 100, 200 µg/mL) in PBS (pH 7.4).
-
Positive Control: Prepare working solutions of ascorbic acid or quercetin in the same concentrations as the test compound.
-
Sodium Nitroprusside (SNP) Solution: Prepare a 10 mM solution of SNP in PBS (pH 7.4). Prepare this solution fresh before use and protect it from light.
3. Assay Procedure
-
To a 96-well microplate, add the following to respective wells:
-
Test Wells: 100 µL of different concentrations of this compound working solutions.
-
Control Well: 100 µL of PBS (or the solvent used for the test compound).
-
Positive Control Wells: 100 µL of different concentrations of the standard antioxidant (ascorbic acid or quercetin).
-
-
Add 100 µL of 10 mM sodium nitroprusside solution to all wells.
-
Incubate the microplate at room temperature (25°C) or 37°C for 150 minutes.
-
After incubation, add 100 µL of freshly prepared Griess reagent to all wells.
-
Allow the color to develop by incubating the plate in the dark at room temperature for 10-30 minutes.
-
Measure the absorbance of the resulting purple azo dye at 546 nm using a microplate reader.
4. Data Analysis
The percentage of nitric oxide scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_test) / A_control] x 100
Where:
-
A_control is the absorbance of the control (containing all reagents except the test compound).
-
A_test is the absorbance of the test sample (containing the test compound).
The IC50 value, which is the concentration of the test compound required to inhibit 50% of the nitric oxide radicals, can be determined by plotting a graph of percentage inhibition versus the concentration of the test compound.
This application note provides a comprehensive and detailed protocol for the assessment of the nitric oxide scavenging potential of this compound. The described method is a reliable and reproducible assay for screening and characterizing the antioxidant properties of chalcones and other potential therapeutic agents. The provided diagrams and representative data serve as valuable resources for researchers in the field of drug discovery and development.
References
Application Notes and Protocols for Investigating Homoeriodictyol Chalcone in RAW 264.7 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the murine macrophage cell line RAW 264.7 to investigate the anti-inflammatory properties of Homoeriodictyol chalcone (B49325). The protocols outlined below cover key experiments to assess cytotoxicity, anti-inflammatory activity, and the underlying molecular mechanisms.
Introduction
Homoeriodictyol chalcone, a naturally occurring flavonoid, has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. The RAW 264.7 macrophage cell line is a widely used in vitro model to study inflammation. Upon stimulation with lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing various pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This model is ideal for screening and characterizing the anti-inflammatory potential of compounds like this compound.
Chalcones have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4] These pathways are crucial regulators of the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6]
Data Presentation
The following tables summarize the expected quantitative data from the described experiments. These are representative tables and should be populated with experimental results.
Table 1: Cytotoxicity of this compound on RAW 264.7 Cells
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS Control) |
| Control (Untreated) | - | |
| LPS (1 µg/mL) | - | 100 |
| LPS + this compound | 1 | |
| LPS + this compound | 5 | |
| LPS + this compound | 10 | |
| LPS + this compound | 25 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Untreated) | - | |||
| LPS (1 µg/mL) | - | |||
| LPS + this compound | 10 | |||
| LPS + this compound | 25 |
Experimental Protocols
Cell Culture and Maintenance
RAW 264.7 cells are a macrophage-like cell line derived from a tumor in a male BALB/c mouse.[7] They are widely used for studying inflammation and immune responses.[8]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[9]
-
Subculturing: Cells should be passaged every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.[7]
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on RAW 264.7 cells.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[5]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite solution to generate a standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol measures the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as the NO production assay.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to determine the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour, followed by LPS stimulation for a specified time (e.g., 30 minutes for phosphorylation studies, longer for total protein expression).
-
Lyse the cells and determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, iNOS, COX-2, and a loading control like β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Caption: General experimental workflow for studying this compound.
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of nuclear factor-kappaB and heme oxygenase-1 in the mechanism of action of an anti-inflammatory chalcone derivative in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2'-Hydroxy-2,6'-dimethoxychalcone in RAW 264.7 and B16F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory activity of novel steroidal chalcones with 3β-pregnenolone ester derivatives in RAW 264.7 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. protocols.io [protocols.io]
- 8. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Anti-inflammatory Assay of Homoeriodictyol Chalcone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in-vitro anti-inflammatory activity of Homoeriodictyol chalcone (B49325), evaluated using the bovine serum albumin (BSA) denaturation assay. This document outlines the underlying principles, detailed experimental protocols, data interpretation, and the molecular mechanisms potentially involved.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, cardiovascular diseases, and cancer. A key event in the inflammatory process is the denaturation of tissue proteins. Therefore, substances that can inhibit protein denaturation are considered to have potential anti-inflammatory properties.
Chalcones, a class of naturally occurring compounds belonging to the flavonoid family, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory effects.[1] Homoeriodictyol, a flavonoid found in various plants, is known for its antioxidant and anti-inflammatory properties.[1] This document focuses on the chalcone form of Homoeriodictyol and its evaluation in a widely used in-vitro anti-inflammatory model: the inhibition of albumin denaturation.
The albumin denaturation assay is a simple, cost-effective, and reliable method for screening potential anti-inflammatory agents.[2] It is based on the principle that denatured proteins are a hallmark of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs), the most commonly used drugs to treat inflammation, are known to inhibit the denaturation of proteins.[3]
Principle of the Assay
The anti-inflammatory activity of Homoeriodictyol chalcone is assessed by its ability to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.[2] When a protein solution is heated, it undergoes denaturation, leading to a change in its tertiary and quaternary structures. This denaturation results in the exposure of hydrophobic amino acid residues, causing the protein to become insoluble and aggregate, which can be measured as an increase in the turbidity of the solution.
Anti-inflammatory compounds can stabilize the protein structure, thereby preventing its denaturation. The extent of this inhibition is quantified by measuring the turbidity of the solution using a spectrophotometer. A decrease in turbidity in the presence of the test compound compared to the control (heated protein solution without the compound) indicates anti-inflammatory activity.
Experimental Protocol: Bovine Serum Albumin (BSA) Denaturation Assay
This protocol provides a detailed methodology for assessing the anti-inflammatory activity of this compound.
3.1. Materials and Reagents
-
This compound
-
Bovine Serum Albumin (BSA), Fraction V, 0.5% (w/v) in Tris Buffer Saline (TBS)
-
Tris Buffer Saline (TBS), pH 6.8
-
Diclofenac (B195802) sodium (as a standard reference drug)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Distilled water
-
Spectrophotometer (UV-Visible)
-
Water bath
-
Centrifuge
-
Micropipettes
-
Test tubes
3.2. Preparation of Solutions
-
Test Sample (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then prepare serial dilutions to obtain a range of concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Standard Drug (Diclofenac sodium): Prepare a stock solution and serial dilutions of diclofenac sodium in the same manner as the test sample to serve as a positive control.
-
Bovine Serum Albumin (BSA) Solution (0.5% w/v): Dissolve 0.5 g of BSA in 100 mL of Tris Buffer Saline (pH 6.8).
3.3. Assay Procedure
-
Reaction Mixture Preparation: In separate test tubes, prepare the following reaction mixtures:
-
Test: 0.5 mL of varying concentrations of this compound + 0.5 mL of 0.5% BSA solution.
-
Standard: 0.5 mL of varying concentrations of Diclofenac sodium + 0.5 mL of 0.5% BSA solution.
-
Control: 0.5 mL of the vehicle (solvent used for the test sample) + 0.5 mL of 0.5% BSA solution.
-
Blank: 1.0 mL of Tris Buffer Saline.
-
-
Incubation: Incubate all the test tubes at 37°C for 20 minutes.
-
Heat-induced Denaturation: After incubation, heat the test tubes in a water bath at 70°C for 5-10 minutes.
-
Cooling: Cool the test tubes to room temperature.
-
Spectrophotometric Measurement: After cooling, add 2.5 mL of Phosphate Buffered Saline (pH 6.4) to each tube and measure the absorbance (turbidity) at 660 nm using a spectrophotometer, with the Tris Buffer Saline as the blank.
3.4. Calculation of Inhibition
The percentage inhibition of protein denaturation is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
The IC50 value, which is the concentration of the test sample required to inhibit 50% of protein denaturation, can be determined by plotting a graph of percentage inhibition versus concentration.
Data Presentation
The quantitative data obtained from the albumin denaturation assay should be summarized in a structured table for easy comparison. While specific data for this compound is not yet available in the public domain, the following table illustrates the expected format and provides example data based on studies of other chalcones.
Table 1: Illustrative Example of Anti-inflammatory Activity of a Chalcone Derivative by Albumin Denaturation Assay
| Concentration (µg/mL) | Mean Absorbance (660 nm) ± SD | % Inhibition |
| Control | 0.850 ± 0.025 | - |
| This compound | ||
| 10 | 0.725 ± 0.015 | 14.71 |
| 50 | 0.550 ± 0.020 | 35.29 |
| 100 | 0.380 ± 0.018 | 55.29 |
| 250 | 0.210 ± 0.012 | 75.29 |
| 500 | 0.105 ± 0.010 | 87.65 |
| Diclofenac Sodium (Standard) | ||
| 10 | 0.680 ± 0.021 | 20.00 |
| 50 | 0.450 ± 0.017 | 47.06 |
| 100 | 0.250 ± 0.014 | 70.59 |
| 250 | 0.120 ± 0.011 | 85.88 |
| 500 | 0.050 ± 0.008 | 94.12 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Mechanism of Action: Involvement of Signaling Pathways
The anti-inflammatory effects of chalcones, including potentially this compound, are attributed to their ability to modulate key inflammatory signaling pathways. Two of the most significant pathways are the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.
5.1. Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as cytokines, chemokines, and adhesion molecules. Chalcones have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory response.
References
Troubleshooting & Optimization
Optimizing Homoeriodictyol chalcone extraction yield from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Homoeriodictyol (B191827) from plant material.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting Homoeriodictyol?
A1: Ethyl acetate (B1210297) is a highly effective solvent for Homoeriodictyol extraction, particularly when followed by a precipitation step.[1] Methanol and ethanol (B145695) have also been used, often in mixtures with water, but ethyl acetate generally provides good selectivity for this flavanone.[2][3]
Q2: What is the optimal temperature for Homoeriodictyol extraction?
A2: The extraction can be performed at a range of temperatures, from 0°C up to the boiling point of the solvent used.[1][4] However, for methods involving ethyl acetate, extraction is often carried out at room temperature to minimize the degradation of thermosensitive compounds.[1] For some modern techniques like ultrasound-assisted extraction, temperatures around 40-60°C may be employed to enhance efficiency.[2]
Q3: How long should the extraction process be?
A3: Extraction time can vary significantly depending on the method. Maceration may require several hours to days, while Soxhlet extraction is typically run for 10-12 hours.[2][4] Modern techniques like ultrasound-assisted extraction can significantly reduce the time to as little as 25 minutes.[2]
Q4: Can pH influence the extraction yield?
A4: Yes, pH can play a role in the extraction and subsequent purification of Homoeriodictyol. An acidic pH, typically around 2.5-3.5, can increase the recovery of some flavonoids.[5] Furthermore, a key step in many protocols involves precipitating Homoeriodictyol from the ethyl acetate extract using a basic aqueous solution, such as sodium hydroxide (B78521) or sodium carbonate, to form its sodium salt.[1]
Q5: What are common plant sources for Homoeriodictyol extraction?
A5: The primary plant source for Homoeriodictyol is Eriodictyon californicum, also known as Yerba Santa.[1][2][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | - Inappropriate solvent selection.- Insufficient extraction time or temperature.- Inefficient extraction method.- Degradation of Homoeriodictyol during extraction. | - Use ethyl acetate for better selectivity.[1]- Optimize extraction time and temperature based on the chosen method. For maceration, allow for longer periods. For heating methods, ensure the temperature is appropriate for the solvent and compound stability.[4]- Consider using ultrasound-assisted extraction to improve efficiency and reduce extraction time.[2]- Avoid excessively high temperatures, especially for prolonged periods.[1] |
| Presence of Waxes in the Extract | - Co-extraction of non-polar compounds, particularly leaf waxes, with the solvent. | - Perform a dewaxing step. After initial extraction and concentration, cool the extract (e.g., 4°C overnight) to precipitate the waxes, which can then be removed by filtration.[1] |
| Difficulty in Precipitating Homoeriodictyol | - Incorrect pH of the aqueous solution.- Insufficient concentration of the basic solution. | - Ensure the aqueous solution is sufficiently basic. Ice-cold 3% (w/v) sodium hydroxide or 10% (w/v) sodium carbonate solutions are commonly used.[1]- Stir the mixture adequately after adding the basic solution to promote precipitation.[2] |
| Impure Final Product | - Incomplete removal of waxes and other co-extractives.- Inefficient purification of the precipitated salt. | - Ensure the dewaxing step is thoroughly performed.[1]- Wash the crude precipitate with deionized water.[1]- Further purify the product by recrystallization from water.[1] |
| Oily or Gummy Product Instead of a Solid Precipitate | - This can occur during the condensation reaction for synthetic chalcones and may indicate incomplete reaction or the presence of impurities. | - While this is more common in synthesis, in extraction it could indicate a high concentration of impurities. Ensure proper dewaxing and consider an additional purification step like column chromatography if recrystallization is ineffective. |
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Solvent | Key Parameters | Product | Yield (Mass %) | Purity (by HPLC) | Reference |
| Ethyl Acetate Extraction with Recrystallization | Ethyl Acetate | - | Homoeriodictyol | 1.8% | 100% | [1][4] |
| Ethyl Acetate Extraction with Sodium Carbonate Precipitation | Ethyl Acetate | 10% (w/v) Sodium Carbonate | Homoeriodictyol Sodium Salt | 2.3% | Not Specified | [1] |
| Ethyl Acetate Extraction with Sodium Hydroxide Precipitation | Ethyl Acetate | 3% (w/v) Sodium Hydroxide | Homoeriodictyol Sodium Salt | 2.4% | Not Specified | [1] |
| Large-Scale Ethyl Acetate Extraction and Recrystallization | Ethyl Acetate | - | Homoeriodictyol Sodium Salt | 2.5% | 100% (crude 80%) | [1][4] |
| Maceration | Methanol | Exhaustive (30 x 4L) | Homoeriodictyol | 0.5% | Not Specified | [2] |
| Ultrasound-Assisted Extraction | 70% Ethanol | 25 min, 250 W, 40-60°C | Total Flavonoids | Not directly comparable | Not Specified | [2] |
| Soxhlet Extraction | 95% Ethanol | 12 hours, 60-80°C | Total Flavonoids | 6.76 ± 0.003 µg QE/mg | Not Specified | [2] |
Experimental Protocols
Protocol 1: Ethyl Acetate Extraction with Precipitation
This protocol is adapted from a patented technical process for isolating Homoeriodictyol.[1]
Materials:
-
Dried and milled aerial parts of Eriodictyon californicum
-
Ethyl acetate
-
Ice-cold 3% (w/v) sodium hydroxide solution or 10% (w/v) sodium carbonate solution
-
Deionized water
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Extraction:
-
Extract the dried plant material with ethyl acetate. The ratio of plant material to solvent can range from 1:1 to 1:100, with a preferred range of 1:1 to 1:10.[1]
-
The extraction can be performed at temperatures between 0°C and the boiling point of ethyl acetate (78°C), with room temperature being typical.[1]
-
Extraction methods can include stirring, percolation, or ultrasonication.[1]
-
-
Dewaxing:
-
Precipitation:
-
Purification:
Protocol 2: Ultrasound-Assisted Extraction (General Protocol for Flavonoids)
This protocol is a general method for the extraction of flavonoids and can be adapted for Homoeriodictyol.
Materials:
-
Dried and powdered plant material
-
70% Ethanol
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Extraction:
-
Isolation:
Visualizations
Caption: A general workflow for the extraction and purification of Homoeriodictyol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. WO2004041804A2 - Technical process for isolating homoeriodictyol - Google Patents [patents.google.com]
- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homoeriodictyol - Wikipedia [en.wikipedia.org]
Troubleshooting peak tailing in Homoeriodictyol chalcone HPLC analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Homoeriodictyol chalcone (B49325).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: In an ideal HPLC separation, chromatographic peaks should be symmetrical and Gaussian in shape. Peak tailing is a common form of peak asymmetry where the latter half of the peak is broader than the front half, creating a "tail".[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or HPLC system.[3]
Q2: Why is my Homoeriodictyol chalcone peak specifically tailing?
A2: this compound, like other phenolic compounds, possesses hydroxyl groups that can engage in secondary interactions with the stationary phase.[1][4] The most common cause of peak tailing for such compounds in reverse-phase HPLC is the interaction between the analyte and acidic residual silanol (B1196071) groups (Si-OH) on the silica-based column packing.[5][6][7] These interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and resulting in a tailing peak.[5][7]
Q3: What is an acceptable peak tailing factor?
A3: The peak asymmetry is quantified using the tailing factor (Tf) or asymmetry factor (As). For most analytical methods, a tailing factor close to 1.0 is ideal. A value greater than 1.2 may indicate a potential issue, while a value exceeding 2.0 is generally considered unacceptable for methods requiring high precision.[3] However, for some assays, peaks with an asymmetry factor up to 1.5 may be acceptable.[5]
Q4: Can the mobile phase pH cause peak tailing for this compound?
A4: Yes, the mobile phase pH is a critical factor.[6][8] At a mid-range pH (typically > 3), residual silanol groups on the silica (B1680970) column can become ionized (negatively charged), which strongly attracts polar compounds like this compound, leading to significant tailing.[5][6][9] Controlling the pH is essential for achieving symmetrical peaks.
Troubleshooting Guide for Peak Tailing
When troubleshooting, it is important to distinguish between issues affecting all peaks and those affecting only the specific analyte peak. If all peaks are tailing, it often points to a physical or system-wide problem.[2] If only the this compound peak is tailing, it is more likely a chemical interaction issue.[9]
Summary of Potential Causes and Solutions
| Observation | Potential Cause | Recommended Solution(s) |
| Only the Analyte Peak Tails | Secondary Silanol Interactions: The phenolic groups of this compound interact with active silanol sites on the C18 column.[1][5][7] | 1. Lower Mobile Phase pH: Adjust the mobile phase to a pH of ≤ 3 using an additive like 0.1% formic acid or phosphoric acid. This protonates the silanol groups, minimizing secondary interactions.[7][8][10] 2. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column (Type B silica) where residual silanols are chemically deactivated.[5][6][7] 3. Add a Competing Base: For older columns, adding a small amount of a competing base like triethylamine (B128534) (TEA) (~25 mM) to the mobile phase can mask the active silanol sites.[4][7] |
| Sample Overload: Injecting too high a concentration of the analyte saturates the stationary phase.[1][3] | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column.[3] 2. Dilute the Sample: Lower the concentration of the sample to be within the column's linear capacity.[1][3] | |
| Mismatch between Sample Solvent and Mobile Phase: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[1][9] | 1. Match Solvents: Dissolve the sample in the initial mobile phase or a weaker solvent if possible.[3][4] | |
| All Peaks in the Chromatogram Tail | Column Contamination or Degradation: Impurities from samples accumulate on the column inlet frit or the stationary phase degrades over time.[1][3] | 1. Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reverse-phase).[3] 2. Use a Guard Column: Install a guard column to protect the analytical column from contaminants.[10] 3. Replace the Column: If performance does not improve after flushing, the column may be permanently damaged and require replacement.[3] |
| Column Void: A gap or void forms at the head of the column bed due to pressure shocks or high pH.[8][10] | 1. Reverse and Backflush: Temporarily reverse the column (if permitted by the manufacturer) and flush it to waste to dislodge particulates from the inlet frit.[2][5] 2. Avoid Pressure Shocks: Gradually increase the flow rate to prevent sudden pressure changes.[8][10] 3. Replace Column: A void often indicates irreversible damage, necessitating column replacement.[11] | |
| Extra-Column Effects: Excessive volume from long or wide tubing, or loose fittings between the injector and detector, causes band broadening.[1][4][6] | 1. Minimize Tubing Length: Use shorter, narrower internal diameter (e.g., 0.005") tubing where possible.[3][6] 2. Check Fittings: Ensure all connections are secure and properly seated to eliminate dead volume.[1][9] |
Recommended Experimental Protocol
This protocol is a starting point for the HPLC analysis of this compound, designed to minimize peak tailing. It is based on established methods for analyzing related chalcones and flavonoids.[12][13]
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and DAD or UV-Vis detector.
-
Reverse-phase C18 column (end-capped, high-purity silica), e.g., 250 x 4.6 mm, 5 µm particle size.
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and purified water.
-
Additive: Formic acid (FA) or phosphoric acid.
-
Standard: this compound analytical standard (≥98% purity).[14][15]
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% B
-
30-31 min: 60% to 20% B
-
31-40 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: 280 nm[13]
-
Injection Volume: 5-10 µL
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound at 1 mg/mL in methanol. Dilute serially with the initial mobile phase (80:20 Water:ACN with 0.1% FA) to create working standards (e.g., 5-100 µg/mL).
-
Sample Solution: Extract the sample using an appropriate method and dissolve the final extract in the initial mobile phase. Filter through a 0.22 µm syringe filter before injection to remove particulates.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues in your HPLC analysis.
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. support.waters.com [support.waters.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. ptfarm.pl [ptfarm.pl]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. extrasynthese.com [extrasynthese.com]
Technical Support Center: Chromatographic Resolution of Homoeriodictyol Chalcone Isomers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the chromatographic separation of Homoeriodictyol and its chalcone (B49325) isomers.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between Homoeriodictyol (a flavanone) and its chalcone isomer?
Homoeriodictyol, a flavanone (B1672756), exists in equilibrium with its corresponding chalcone isomer, 3-Methoxy-2',4,4',6'-tetrahydroxychalcone.[1][2][3] This equilibrium is a natural phenomenon for many flavonoids and is catalyzed in biological systems by the enzyme chalcone isomerase (CHI).[1] The two isomers can interconvert, and the position of the equilibrium can be influenced by factors such as pH.[4] This isomeric relationship presents a challenge for chromatographic separation, as the goal is often to resolve and quantify each form independently.
Q2: What is a good starting point for developing an HPLC method to separate flavonoid isomers?
A robust starting point for separating flavonoid isomers like this compound is reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Column: A C18 column is a standard choice (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient elution using an acidified aqueous solvent (Solvent A) and an organic solvent (Solvent B) is highly effective.[7]
-
Solvent A: 0.1% (v/v) formic acid in HPLC-grade water. The acid helps to suppress the ionization of silanol (B1196071) groups on the stationary phase and phenolic hydroxyl groups on the analytes, leading to sharper peaks.[6]
-
Solvent B: Acetonitrile (B52724) or methanol.[7]
-
-
Detection: A photodiode array (PDA) detector is ideal, allowing monitoring at multiple wavelengths to identify the optimal absorbance for your compounds (e.g., 280 nm and 360 nm).[6]
Q3: My resolution is poor. Should I switch to UPLC-MS?
Ultra-Performance Liquid Chromatography (UPLC) can significantly improve performance. UPLC systems use columns with smaller particle sizes (typically <2 µm), which provides shorter analysis times, higher peak efficiency, and better resolution compared to traditional HPLC.[8] Coupling UPLC with mass spectrometry (MS or MS/MS) offers the added advantage of mass-based identification and quantification, which can distinguish between isomers even if they are not perfectly separated chromatographically.[5][9][10] While UPLC-MS is a powerful technique, optimizing your existing HPLC method first can often resolve the issue without needing to switch systems.[11]
Troubleshooting Guide
This section addresses specific problems encountered during the chromatographic separation of this compound isomers.
Q4: My isomer peaks are co-eluting or have very poor resolution (Rs < 1.5). How can I improve this?
Poor resolution is a common issue when separating structurally similar isomers.[6][11] A systematic approach is required to improve selectivity and efficiency.
| Strategy | Parameter to Adjust | Rationale & Action |
| Mobile Phase Optimization | Organic Solvent | Switch between acetonitrile and methanol. These solvents have different polarities and can alter elution patterns and selectivity.[12] |
| pH / Modifier | Add or adjust the concentration of an acid (e.g., 0.1% formic or acetic acid). For ionizable compounds like flavonoids, small pH changes can significantly impact retention and selectivity.[11][13] | |
| Gradient Slope | Make the gradient shallower (i.e., increase the run time and decrease the rate of change in %B). This gives analytes more time to interact with the stationary phase, improving separation.[11] | |
| Column & Temperature | Temperature | Adjust the column temperature.[12] Increasing temperature (e.g., from 30°C to 40°C) decreases mobile phase viscosity and can improve peak shape and resolution, though it may also alter selectivity.[7][14][15] |
| Stationary Phase | If using a standard C18 column, consider an alternative. An aryl-based stationary phase (e.g., Phenyl-Hexyl) can offer different selectivity for aromatic compounds like chalcones due to π-π interactions.[12] For enantiomeric separations, a chiral stationary phase (CSP) is required.[12] | |
| Flow Rate & Loading | Flow Rate | Decrease the flow rate. This can enhance resolution but will increase the run time.[16] |
| Sample Load | Overloading the column is a common cause of peak broadening and resolution loss.[11] Reduce the sample concentration or injection volume.[13] |
Q5: My peaks are tailing. What are the causes and solutions?
Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase.
-
Cause: Secondary interactions with active silanol groups on the silica-based stationary phase. The hydroxyl groups on flavonoids are particularly prone to this.[6]
-
Solution: Add an acidic modifier like 0.1% formic or acetic acid to the mobile phase. This protonates the silanol groups, minimizing these secondary interactions.[6]
-
-
Cause: Column contamination or degradation. Impurities from previous samples can bind to the column head.[6][11]
-
Cause: Mismatched sample solvent. If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause peak distortion.[12]
Q6: I'm observing fluctuating retention times. What are the common causes?
Unstable retention times compromise the reliability and reproducibility of your analysis.
-
Cause: Inconsistent mobile phase composition. This can happen if solvents are not mixed properly or if one of the solvent reservoirs runs low during a sequence.
-
Cause: Leaks in the HPLC system. Even a small leak in a pump fitting or seal can cause pressure fluctuations and lead to erratic retention times.[17]
-
Solution: Visually inspect the system for salt buildup (from buffers) or drips around fittings. Perform a system pressure test to check for leaks. Tighten or replace fittings as necessary.[17]
-
-
Cause: Unstable column temperature. Temperature fluctuations affect mobile phase viscosity and analyte-stationary phase interactions, leading to shifts in retention.[13][16]
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[17]
-
Experimental Protocols
Protocol 1: Reverse-Phase HPLC for General Isomer Separation
This protocol is a general method adapted for the separation of flavonoid isomers on a C18 column.[6][7][14]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-40 min: Linear gradient from 10% to 40% B
-
40-45 min: Linear gradient from 40% to 90% B (column wash)
-
45-50 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector monitoring at 280 nm and 360 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid).[6]
Protocol 2: Chiral HPLC for Enantiomer Separation
This protocol is adapted for the separation of chiral isomers using a chiral stationary phase (CSP).[12]
-
Column: Chiralcel OD-H (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm.[12]
-
Mobile Phase: A mixture of n-hexane and isopropanol. The ratio must be optimized. Start with 90:10 (n-hexane:isopropanol) and test different ratios (e.g., 80:20, 70:30) to find the optimal resolution.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Temperature: 25°C.[12]
-
Detection: UV at a wavelength appropriate for the chalcone's chromophore (e.g., 280 nm, 360 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the chalcone sample in the mobile phase.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. extrasynthese.com [extrasynthese.com]
- 3. Chalcone-Flavanone Equilibrium in the Isomeric Mixture: 2',3,4,4',6'-Pentahydroxychalcone and Eriodictyol from Stevia lucida [bdigital2.ula.ve:8080]
- 4. mdpi.com [mdpi.com]
- 5. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. UPLC-MS/MS quantification of total hesperetin and hesperetin enantiomers in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. benchchem.com [benchchem.com]
- 13. uhplcs.com [uhplcs.com]
- 14. [PDF] Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA | Semantic Scholar [semanticscholar.org]
- 15. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Addressing solubility issues of Homoeriodictyol chalcone in aqueous buffers
Welcome to the technical support center for Homoeriodictyol (HED) chalcone (B49325). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of HED chalcone, with a primary focus on addressing its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is Homoeriodictyol (HED) chalcone and why is it used in research?
Homoeriodictyol chalcone is a natural flavonoid compound. It is the open-chain isomeric form of Homoeriodictyol, a flavanone (B1672756) known for its interesting biological activities. In research, HED chalcone is often investigated for its potential therapeutic properties, including anti-inflammatory and taste-modifying effects.[1] Its α,β-unsaturated ketone structure is a common feature in many biologically active molecules.
Q2: I'm having trouble dissolving HED chalcone in my aqueous buffer. Why is it so poorly soluble?
Like many flavonoids and chalcones, HED chalcone has a largely hydrophobic structure due to its multiple aromatic rings.[2][3] This chemical nature leads to low solubility in polar solvents like water and aqueous buffers. The intermolecular forces between HED chalcone molecules are stronger than their interactions with water molecules, making it difficult for the compound to dissolve.
Q3: Can I dissolve HED chalcone directly in my cell culture medium?
Directly dissolving HED chalcone in cell culture medium is generally not recommended and is often unsuccessful due to its poor aqueous solubility. It is best to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into the final culture medium.
Q4: My HED chalcone solution appears to change over time, even when dissolved. What is happening?
HED chalcone, being a 2'-hydroxychalcone, is susceptible to intramolecular cyclization to form its more stable flavanone isomer, Homoeriodictyol.[4] This conversion can be influenced by factors such as pH and temperature. The change may manifest as a decrease in the concentration of the chalcone form or altered biological activity.
Troubleshooting Guides
Issue 1: Precipitation of HED Chalcone upon Dilution in Aqueous Buffer
Problem: When I add my HED chalcone stock solution (in an organic solvent) to my aqueous buffer or cell culture medium, a precipitate forms immediately.
Possible Causes:
-
"Salting out": The sudden change in solvent polarity upon adding the organic stock solution to the aqueous buffer can cause the poorly soluble compound to crash out of solution.
-
Final solvent concentration is too low: The final concentration of the organic co-solvent in the aqueous buffer may be insufficient to keep the HED chalcone dissolved.
-
Buffer components: Certain salts or proteins in the buffer or medium could be interacting with the HED chalcone, reducing its solubility.
Solutions:
-
Slower Addition and Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
Increase Final Co-solvent Concentration: If your experimental system allows, increase the final concentration of the organic co-solvent. For cell-based assays, it is crucial to keep the final solvent concentration below levels that are toxic to the cells (see table below).
-
Use of Surfactants or Solubilizing Agents: Consider the inclusion of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a solubilizing agent like cyclodextrin (B1172386) in your aqueous buffer before adding the HED chalcone stock.[5][6][7][8][9][10]
Issue 2: Inconsistent Experimental Results
Problem: I am observing high variability in the biological effects of HED chalcone between experiments.
Possible Causes:
-
Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the final working solution, leading to inaccurate concentrations.
-
Degradation or Isomerization: The HED chalcone may be degrading or converting to its flavanone form in the stock solution or during the experiment.[4] The stability of chalcones can be pH-dependent.[11]
-
Adsorption to Labware: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the actual concentration in solution.
Solutions:
-
Ensure Complete Dissolution of Stock: After dissolving the HED chalcone powder in the organic solvent, visually inspect the solution for any particulate matter. Gentle warming or sonication may aid in complete dissolution.
-
Prepare Fresh Solutions: Prepare working solutions fresh for each experiment from a concentrated stock. Avoid storing dilute aqueous solutions of HED chalcone.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Use Low-Binding Labware: If significant adsorption is suspected, consider using low-protein-binding microplates and tubes.
-
pH Control: Maintain a consistent pH in your experiments, as pH can affect the stability and isomerization of the chalcone.
Data Presentation: Solubility & Co-solvent Concentrations
Illustrative Solubility of this compound in Common Solvent Systems
| Solvent System | Estimated Solubility (mg/mL) | Notes |
| 100% DMSO | > 25 | HED chalcone is freely soluble in DMSO. |
| 100% Ethanol | > 25 | HED chalcone is freely soluble in ethanol. |
| PBS (pH 7.4) | < 0.1 | Practically insoluble in aqueous buffers alone. |
| 1:4 Ethanol:PBS (pH 7.2) | ~0.2 | Based on data for a similar chalcone.[12] |
| Cell Culture Medium + 0.1% DMSO | Dependent on final concentration | Precipitation may occur at higher HED chalcone concentrations. |
Recommended Maximum Final Concentrations of Co-solvents in Cell Culture
| Co-solvent | Maximum Recommended Final Concentration | Notes |
| DMSO | 0.1% - 0.5% (v/v) | Cell line dependent. Always perform a vehicle control to test for solvent toxicity. |
| Ethanol | 0.1% - 0.5% (v/v) | Can be more toxic to some cell lines than DMSO. A vehicle control is essential. |
Experimental Protocols
Protocol for Preparation of a 10 mM HED Chalcone Stock Solution in DMSO
Materials:
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and micropipettes
Procedure:
-
Weighing: Accurately weigh out 3.02 mg of HED chalcone powder and place it in a sterile amber vial.
-
Dissolving: Add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect for any remaining solid particles.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Protocol for Preparing a Working Solution of HED Chalcone for Cell-Based Assays
Objective: To prepare a 10 µM working solution of HED chalcone in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM HED chalcone stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile conical tubes
Procedure:
-
Serial Dilution (Intermediate): In a sterile tube, perform an intermediate dilution of the 10 mM stock solution. For example, add 10 µL of the 10 mM stock to 990 µL of cell culture medium to get a 100 µM solution. Mix well by gentle pipetting or inversion.
-
Final Dilution: Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed cell culture medium. This will result in a final HED chalcone concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Mixing: Mix the final working solution thoroughly by gentle inversion.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiment. Do not store dilute aqueous solutions of HED chalcone.
Visualization of Relevant Signaling Pathways and Workflows
Caption: Experimental workflow for preparing and using this compound in cell-based assays.
Caption: Simplified signaling pathway of bitter taste perception and the inhibitory role of HED chalcone.
Caption: Simplified anti-inflammatory signaling pathway showing inhibition by HED chalcone.
References
- 1. Homoeriodictyol - Wikipedia [en.wikipedia.org]
- 2. Eriodictyol attenuates TNBS-induced ulcerative colitis through repressing TLR4/NF-kB signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The solubility and stability of heterocyclic chalcones compared with trans-chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gpsrjournal.com [gpsrjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding model for eriodictyol to Jun-N terminal kinase and its anti-inflammatory signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. extrasynthese.com [extrasynthese.com]
- 14. This compound | CymitQuimica [cymitquimica.com]
Common side reactions in Homoeriodictyol chalcone synthesis and prevention
Welcome to the technical support center for Homoeriodictyol Chalcone (B49325) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this specific synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Homoeriodictyol Chalcone synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, which is typically performed via a Claisen-Schmidt condensation, can stem from several factors, particularly due to the presence of multiple hydroxyl groups on the precursor molecules (2',4',6'-trihydroxyacetophenone and 3-methoxy-4-hydroxybenzaldehyde).
Troubleshooting Low Yield:
-
Inappropriate Base Catalyst: The use of strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can be problematic. These bases can deprotonate the phenolic hydroxyl groups on both starting materials, which can inhibit the desired condensation reaction.[1] For poly-hydroxylated chalcones, a milder base is often more effective.
-
Recommendation: Switch to a weaker base such as piperidine. Piperidine has been shown to be a highly effective catalyst for the synthesis of dihydroxy-substituted chalcones and is a promising alternative for synthesizing this compound.[1]
-
-
Suboptimal Reaction Temperature: While many Claisen-Schmidt condensations proceed at room temperature, excessive heat can promote side reactions, and temperatures that are too low may slow down the reaction rate significantly.
-
Recommendation: If using a milder catalyst like piperidine, gentle heating or refluxing may be necessary to drive the reaction to completion. Start with room temperature and monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature.
-
-
Purity of Starting Materials: Impurities in the 2',4',6'-trihydroxyacetophenone (B23981) or 3-methoxy-4-hydroxybenzaldehyde can interfere with the reaction.
-
Recommendation: Ensure the purity of your starting materials using techniques like recrystallization or column chromatography before starting the synthesis.
-
-
Incorrect Stoichiometry: An improper molar ratio of the reactants can lead to incomplete conversion of the limiting reagent.
-
Recommendation: A slight excess of the aldehyde component (3-methoxy-4-hydroxybenzaldehyde) is sometimes used to ensure the complete consumption of the more valuable acetophenone (B1666503) derivative.[2]
-
Q2: I am observing the formation of multiple byproducts in my reaction mixture, leading to a complex purification process. What are these side reactions and how can I prevent them?
A2: The formation of multiple products is a common issue in chalcone synthesis. Understanding the potential side reactions is key to minimizing their formation.
Common Side Reactions and Prevention Strategies:
| Side Reaction | Description | Prevention Strategy |
| Michael Addition | The enolate of the acetophenone can add to the α,β-unsaturated carbonyl of the newly formed chalcone, leading to a 1,5-dicarbonyl compound.[2][3] | - Use a slight excess of the aldehyde. - Perform the reaction at a lower temperature to slow down the rate of the Michael addition.[2] - Optimize the concentration of the base; use the minimum effective amount.[3] |
| Polymerization | High concentrations of strong bases can lead to the polymerization of the reactants or product, often resulting in an oily or resinous product.[3] | - Reduce the concentration of the base. - Add the base slowly to the reaction mixture, preferably at a low temperature.[3] |
| Cannizzaro Reaction | In the presence of a very strong base, the aldehyde can undergo a disproportionation reaction to form an alcohol and a carboxylic acid, reducing the amount of aldehyde available for the desired condensation.[4] | - Use a milder base (e.g., piperidine) instead of strong bases like NaOH or KOH. - Avoid excessively high concentrations of the base. |
| Incomplete Dehydration | The intermediate β-hydroxy ketone (aldol addition product) may not fully dehydrate to form the chalcone. | - Ensure adequate reaction time. - Gentle heating can promote the dehydration step. |
Q3: The product of my synthesis is an oil that is difficult to crystallize. How can I isolate my this compound as a solid?
A3: The formation of an oily product is often due to the presence of impurities or side products that inhibit crystallization.[3]
Troubleshooting Oily Product Formation:
-
Induce Crystallization:
-
Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
If you have a small crystal of pure this compound, use it to seed the solution.
-
Cooling the solution in an ice bath or refrigerator may help induce precipitation.
-
-
Purification:
-
If the oil persists, it is likely a mixture of the product and byproducts. Isolate the oil and attempt to purify it using column chromatography on silica (B1680970) gel. A common eluent system for chalcones is a mixture of hexane (B92381) and ethyl acetate (B1210297).[2]
-
-
Washing:
-
After the reaction, ensure the crude product is thoroughly washed to remove any remaining base catalyst and other water-soluble impurities. Acidifying the aqueous solution with dilute HCl after the reaction can help precipitate the chalcone product.[5]
-
Experimental Protocols
Protocol: Synthesis of this compound via Claisen-Schmidt Condensation
This protocol is a general guideline. Optimization of reaction time, temperature, and catalyst concentration may be necessary.
Materials:
-
2',4',6'-trihydroxyacetophenone
-
3-methoxy-4-hydroxybenzaldehyde
-
Piperidine
-
Ethanol (B145695) (or other suitable solvent)
-
Dilute Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Dissolve Reactants: In a round-bottom flask, dissolve equimolar amounts of 2',4',6'-trihydroxyacetophenone and 3-methoxy-4-hydroxybenzaldehyde in a minimal amount of ethanol.
-
Add Catalyst: To the stirred solution, add a catalytic amount of piperidine.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. If the reaction is slow, gently heat the mixture to reflux and continue to monitor.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.
-
Precipitation: Acidify the aqueous mixture with dilute HCl to a pH of approximately 5-6. A yellow or orange precipitate of this compound should form.
-
Isolation: Collect the crude product by vacuum filtration.
-
Washing: Wash the solid product thoroughly with cold deionized water to remove any remaining salts and impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. If recrystallization is insufficient, column chromatography on silica gel using a hexane/ethyl acetate eluent system can be employed.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for common issues in this compound synthesis.
References
- 1. The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer’s Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. extrasynthese.com [extrasynthese.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. youtube.com [youtube.com]
Technical Support Center: Purification of Crude Homoeriodictyol Chalcone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Homoeriodictyol chalcone (B49325).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My crude Homoeriodictyol chalcone product is a sticky oil or fails to crystallize. What should I do?
This is a common issue, particularly with polar chalcones containing multiple hydroxyl groups like Homoeriodictyol.
-
Cause: Presence of impurities, residual solvent, or the intrinsic properties of the compound.
-
Troubleshooting:
-
High Vacuum: Place the oily product under a high vacuum for several hours to remove any trapped solvent molecules that can inhibit crystal lattice formation.[1]
-
Trituration: Attempt to solidify the oil by triturating with a non-polar solvent like hexane (B92381) or a mixture of hexane and a small amount of ethyl acetate (B1210297). This can help to wash away non-polar impurities and induce crystallization.
-
Purity Check: Analyze the crude product using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess its purity. If significant impurities are present, direct crystallization may not be feasible, and chromatographic purification is recommended.
-
2. I am getting a low yield after recrystallization. How can I improve it?
Low recovery from recrystallization is often a balance between purity and yield.
-
Cause: Using an excessive amount of solvent, choosing a suboptimal solvent, or premature crystallization.
-
Troubleshooting:
-
Solvent Selection: Ensure you are using an appropriate solvent system. For polar chalcones, ethanol (B145695), methanol, or mixtures with water are often suitable.[2][3]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will result in the product remaining in the mother liquor upon cooling.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals. Rapid cooling in an ice bath can lead to the precipitation of impurities along with the product. After slow cooling, the flask can be transferred to a refrigerator (around 4°C) to maximize crystal formation.[4]
-
Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.[4]
-
3. During column chromatography, my this compound is not eluting from the column or is eluting very slowly.
This indicates that the mobile phase is too non-polar for the highly polar this compound.
-
Cause: Incorrect solvent system with insufficient polarity to move the compound down the silica (B1680970) gel column.[1]
-
Troubleshooting:
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[2]
-
Alternative Solvents: Consider using a more polar solvent system, such as dichloromethane (B109758)/methanol.
-
TLC First: Always determine the optimal solvent system using TLC before running a column. The ideal Rf value for column chromatography is typically between 0.2 and 0.4.
-
4. My purified this compound shows extra peaks in the HPLC analysis, suggesting degradation or isomerization. How can I prevent this?
Homoeriodictyol, like many flavonoids, can be sensitive to its environment.[5]
-
Cause: The slightly acidic nature of standard silica gel can sometimes cause degradation or isomerization of sensitive compounds like 2'-hydroxychalcones, which can cyclize to the corresponding flavanone.[1] Homoeriodictyol is also known to be sensitive to light, temperature, and pH.[5]
-
Troubleshooting:
-
Deactivated Silica: Use deactivated or neutral silica gel for column chromatography. You can deactivate silica gel by washing it with a solvent mixture containing a small amount of a base, like 1% triethylamine (B128534) in your eluent, and then re-equilibrating with the mobile phase.[1]
-
Alternative Stationary Phase: Consider using an alternative stationary phase like alumina.[1]
-
Storage Conditions: Store the purified compound at low temperatures (solid at -20°C, solutions at -80°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]
-
pH Control: When using HPLC, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can help to suppress interactions with the stationary phase and improve peak shape.[6]
-
5. How do I choose the right solvent system for column chromatography?
The key is to use TLC to find a solvent system that provides good separation between your product and impurities.
-
Procedure:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or methanol).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems of differing polarities (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).
-
Visualize the spots under a UV lamp (typically at 254 nm).[1]
-
The ideal solvent system for column chromatography will give your desired product an Rf value of approximately 0.2-0.4, with good separation from any impurity spots.
-
Data Presentation
Table 1: Illustrative Purification Summary for this compound
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual yields and purity will vary depending on the reaction conditions and purification efficiency.
| Purification Stage | Appearance | Yield (%) | Purity by HPLC (%) |
| Crude Product | Dark, sticky oil | 100 | ~75 |
| After Recrystallization | Yellow powder | 65 | ~95 |
| After Column Chromatography | Pale yellow powder | 50 | >98 |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Dissolution: Place the crude this compound product in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or methanol) and gently heat the mixture (a water bath at around 50°C is recommended) while stirring until the solid is completely dissolved.[4]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in a refrigerator (4°C) for several hours to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.
Protocol 2: Column Chromatography of Crude this compound
-
TLC Analysis: Determine an appropriate mobile phase using TLC. A common starting point for polar chalcones is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[2]
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (wet packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. If the product is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry silica loaded onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Place the resulting solid under a high vacuum to remove any remaining solvent.
Visualizations
Caption: General Purification Workflow for this compound.
Caption: Troubleshooting Common Purification Issues.
References
Technical Support Center: Overcoming Homoeriodictyol Chalcone Autofluorescence
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the challenges posed by the intrinsic autofluorescence of Homoeriodictyol chalcone (B49325) in cellular and tissue imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is Homoeriodictyol and why does its chalcone form exhibit autofluorescence?
Homoeriodictyol is a flavanone, a type of flavonoid, naturally found in plants like Yerba Santa (Eriodictyon californicum)[1]. Its chalcone form is an open-chain isomer. Like many flavonoids, these compounds possess conjugated ring structures that absorb light and subsequently emit it at a longer wavelength, a phenomenon known as fluorescence[2][3]. This natural emission, or autofluorescence, can create a high background signal that interferes with the detection of specific fluorescent labels in imaging experiments[4][5].
Q2: What are the typical excitation and emission wavelengths for flavonoid autofluorescence?
Flavonoids generally have broad excitation and emission spectra. They are typically excited by ultraviolet (UV) and blue light (approximately 350-480 nm) and emit light in the blue, green, and yellow regions of the spectrum (approximately 450-560 nm)[2]. This spectral range significantly overlaps with many commonly used fluorophores like DAPI, FITC, and GFP[6].
Q3: How can I confirm the high background in my images is caused by Homoeriodictyol chalcone?
To verify that the compound is the source of the high background, you should prepare two parallel samples. One sample should be treated with this compound, and the other should be an untreated (vehicle only) control. Image both samples using identical acquisition settings (e.g., laser power, exposure time, gain). A significantly higher background signal in the treated sample indicates that the autofluorescence is originating from the compound.
Q4: Can combining different mitigation strategies be more effective?
Yes, a combinatorial approach is often highly effective. For instance, you can pair a chemical quenching method with the use of far-red fluorophores to dramatically improve the signal-to-noise ratio in your images[2].
Troubleshooting Guide: Mitigating High Background Signal
This section addresses the primary issue of high background fluorescence and offers solutions categorized into three main strategies: Spectral Separation, Chemical Quenching, and Computational Correction.
Strategy 1: Spectral Separation & Experimental Design
The simplest way to combat autofluorescence is to design your experiment to avoid it.
Q: How can I select the right fluorophore to avoid spectral overlap with the chalcone's autofluorescence?
The most effective strategy is to choose fluorophores that emit in the red or far-red portion of the spectrum (>600 nm), as autofluorescence from biological samples and compounds like flavonoids is weakest in this range[7][8][9]. Modern dyes such as Alexa Fluor 647, Cy5, or CoralLite 647 are excellent choices[7][9][10].
Table 1: Spectral Properties of Common Fluorophores vs. Flavonoid Autofluorescence
| Fluorophore / Compound | Typical Excitation Max (nm) | Typical Emission Max (nm) | Spectral Overlap with Flavonoid AF |
| Flavonoid Autofluorescence | ~350 - 480 | ~450 - 560 | N/A |
| DAPI | 358 | 461 | High |
| GFP / FITC / Alexa Fluor 488 | 488 - 495 | 509 - 525 | High |
| Rhodamine / TRITC | 550 | 570 | Moderate to Low |
| Alexa Fluor 647 / Cy5 | 650 | 670 | Very Low / Negligible |
Strategy 2: Chemical Quenching
Chemical quenching involves using reagents to reduce the fluorescence of interfering molecules.[2]
Q: What chemical quenching agents can I use, and what are their pros and cons?
Sudan Black B (SBB) and Sodium Borohydride (NaBH₄) are two commonly used quenching agents. SBB is a lipophilic dye effective at masking lipofuscin and other autofluorescent sources but can introduce its own background in far-red channels[11][12][13]. NaBH₄ is effective against aldehyde-induced autofluorescence from fixation but can sometimes increase red blood cell autofluorescence[3][11].
Table 2: Comparison of Autofluorescence Quenching Methods
| Method | Mechanism | Advantages | Disadvantages | Best For |
| Sudan Black B (SBB) | Masks lipophilic sources of autofluorescence[12]. | Highly effective for lipofuscin and general background[13][14]. Easy to perform[13]. | Can introduce non-specific background in red/far-red channels[12]. | Formalin-fixed tissues with high lipofuscin content. |
| Sodium Borohydride (NaBH₄) | Reduces aldehyde groups from fixation that cause autofluorescence[3]. | Effective for glutaraldehyde- and formaldehyde-induced autofluorescence[11]. | Results can be mixed; may increase red blood cell AF[11]. Must be prepared fresh[15]. | Aldehyde-fixed cells and tissues. |
| Commercial Kits (e.g., TrueVIEW™, TrueBlack™) | Proprietary formulations to reduce AF from multiple sources[2][4]. | Optimized for broad-spectrum AF reduction with minimal impact on specific signal[4][11][12]. | Higher cost compared to individual reagents. | Complex tissues with multiple sources of autofluorescence (collagen, elastin, RBCs)[2][12]. |
Strategy 3: Computational Correction
Software-based methods can be used post-acquisition to digitally separate the autofluorescence signal from your specific signal.
Q: How can I computationally remove autofluorescence from my images?
Two primary methods are available:
-
Background Subtraction : If you capture an image of an unstained, compound-treated sample (an "autofluorescence only" channel), you can use software like ImageJ/Fiji to subtract this background signal from your stained channels[15][16].
-
Spectral Unmixing : This advanced technique, available on many confocal systems, acquires a series of images at different emission wavelengths to create a spectral "signature" for the autofluorescence and for each fluorophore in your sample.[2] The software can then computationally separate and remove the autofluorescence contribution from the final image[5][8].
Visual Guides and Workflows
Workflow for Troubleshooting Autofluorescence
The following diagram outlines a logical workflow for identifying and resolving issues with autofluorescence during your imaging experiments.
References
- 1. Homoeriodictyol - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. docs.research.missouri.edu [docs.research.missouri.edu]
- 4. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autofluorescence removal, multiplexing, and automated analysis methods for in-vivo fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 7. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. youtube.com [youtube.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 11. biotium.com [biotium.com]
- 12. zellbio.eu [zellbio.eu]
- 13. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Antioxidant Capacity of Homoeriodictyol Chalcone Against the Standard, Trolox: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant capacity of Homoeriodictyol chalcone (B49325), benchmarked against Trolox, a water-soluble analog of vitamin E widely used as a standard in antioxidant assays. This document outlines the experimental data, detailed protocols for key antioxidant assays, and the underlying signaling pathways involved in the antioxidant effects of chalcones.
Comparative Antioxidant Performance: Homoeriodictyol Chalcone vs. Trolox
The antioxidant capacity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50) or as Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates a higher antioxidant potency.
Table 1: Quantitative Antioxidant Capacity Data
| Compound | DPPH Assay (IC50) | ABTS Assay (TEAC) | ORAC Assay (µmol TE/g) |
| This compound | Data not available | Data not available | Data not available |
| Trolox | ~3.77 - 4.00 µg/mL[2] | ~2.93 µg/mL[2] | Standard calibrant |
Note: The absence of specific data for this compound underscores a gap in the current research and highlights an opportunity for further investigation.
Chalcones, as a class, are recognized for their significant antioxidant properties, which are attributed to their chemical structure, particularly the presence of hydroxyl groups on the aromatic rings.[3][4] These groups can donate a hydrogen atom to free radicals, thereby neutralizing them.
Experimental Protocols for Antioxidant Capacity Assessment
Accurate and reproducible assessment of antioxidant capacity is crucial for the validation of novel compounds. The following are detailed methodologies for the most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Sample and Standard Preparation: Prepare various concentrations of the test compound (this compound) and the standard (Trolox) in a suitable solvent (e.g., methanol).
-
Reaction Mixture: In a 96-well plate, add a specific volume of the sample or standard solution to each well. Then, add the DPPH solution to initiate the reaction. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample and Standard Preparation: Prepare various concentrations of the test compound and Trolox in a suitable solvent.
-
Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the peroxyl radical generator (e.g., AAPH), and the standard (Trolox).
-
Sample Preparation: Prepare the test compound in a suitable buffer.
-
Assay Procedure: In a black 96-well plate, add the fluorescent probe, the sample or standard, and the buffer. The plate is then incubated. The reaction is initiated by adding the peroxyl radical generator.
-
Measurement: The fluorescence is monitored kinetically over time using a fluorescence microplate reader.
-
Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then calculated by comparing the net AUC of the sample to that of the Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.
Cellular Antioxidant Mechanism: The Nrf2 Signaling Pathway
Chalcones exert their antioxidant effects not only through direct radical scavenging but also by modulating endogenous antioxidant defense systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain chalcones, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione (B108866) (GSH) synthesis.
Caption: Nrf2 Signaling Pathway Activation by this compound.
Experimental Workflow for Antioxidant Capacity Validation
The validation of a new antioxidant compound involves a systematic workflow, from initial in vitro screening to more complex cellular and in vivo models.
Caption: Experimental Workflow for Validating Antioxidant Capacity.
References
Comparative In Vivo Efficacy of Hesperidin Methyl Chalcone in a Murine Arthritis Model
A Guide for Researchers in Inflammation and Drug Development
This guide provides a comparative analysis of the therapeutic effects of Hesperidin Methyl Chalcone (B49325) (HMC), a synthetic chalcone derivative, in a preclinical mouse model of arthritis. The data presented herein is based on robust in vivo studies, offering a direct comparison against an untreated disease model to validate its anti-inflammatory and analgesic potential. This document is intended for researchers and professionals in drug discovery and development seeking alternatives or adjuncts to traditional anti-inflammatory agents.
Comparative Therapeutic Efficacy
Hesperidin Methyl Chalcone (HMC) was evaluated in a titanium dioxide (TiO2)-induced chronic arthritis model in mice. This model mimics the aseptic inflammation that can occur from prosthetic joint wear. The performance of HMC (100 mg/kg, i.p.) was compared against a vehicle-treated control group that was also challenged with TiO2.
Table 1: Analgesic and Anti-Edematous Effects of HMC
| Parameter | Saline Control (Healthy) | TiO2-Induced Arthritis + Vehicle | TiO2-Induced Arthritis + HMC (100 mg/kg) | Percentage Inhibition by HMC |
| Mechanical Hyperalgesia (g) | ~4.0 g | ~0.5 g | ~2.5 g | Significant Reversal |
| Knee Joint Edema (mm) | Baseline | Significant Increase | Significant Reduction | ~54%[1][2] |
| Leukocyte Infiltration (cells/mL) | Low | Significant Increase | Significant Reduction | ~70%[1][2] |
Data synthesized from studies on chalcone effects in mouse inflammatory models. Absolute values are illustrative based on typical outcomes in such studies.
Table 2: Modulation of Inflammatory Cytokines and Oxidative Stress Markers by HMC
| Molecular Marker | Saline Control (Healthy) | TiO2-Induced Arthritis + Vehicle | TiO2-Induced Arthritis + HMC (100 mg/kg) | Effect of HMC |
| TNF-α | Basal Level | Markedly Increased | Significantly Decreased | Inhibition[2] |
| IL-1β | Basal Level | Markedly Increased | Significantly Decreased | Inhibition[2] |
| gp91phox (NADPH Oxidase) | Basal mRNA Expression | Increased Expression | Reduced Expression | Downregulation[1][2][3] |
| GSH (Glutathione) | Normal Level | Depleted | Restored towards Normal | Antioxidant Preservation[2][3] |
Proposed Mechanism of Action: NF-κB Signaling Inhibition
Hesperidin Methyl Chalcone has been shown to exert its anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes.[1][2][4] The inflammatory stimulus (TiO2) activates a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα, releasing NF-κB to translocate to the nucleus. HMC interferes with this pathway, preventing NF-κB activation and subsequent transcription of inflammatory mediators.
Caption: HMC's inhibition of the NF-κB signaling pathway.
Experimental Design and Protocols
The following protocols are based on the methodologies used to validate the therapeutic effects of HMC in the TiO2-induced arthritis mouse model.[5][6][7]
Experimental Workflow
The overall workflow of the in vivo study involves acclimatization of the animals, induction of arthritis, subsequent treatment, and multi-level analysis of outcomes.
Caption: In vivo experimental workflow for HMC validation.
Key Experimental Protocols
-
Animal Model and Arthritis Induction:
-
Drug Administration:
-
Treatment: Hesperidin Methyl Chalcone (HMC) is administered intraperitoneally (i.p.) at a dose of 100 mg/kg.
-
Schedule: Treatment begins 24 hours after the TiO2 injection and continues daily for the duration of the experiment (up to 30 days).[7][8] The vehicle control group receives i.p. injections of saline.
-
-
Assessment of Analgesia and Inflammation:
-
Mechanical Hyperalgesia: Paw withdrawal threshold is measured using von Frey filaments. A decrease in the force required to elicit a withdrawal response indicates hyperalgesia.
-
Joint Edema: The diameter of the knee joint is measured using a digital caliper to quantify swelling.
-
-
Biochemical and Molecular Analysis:
-
Cytokine Measurement: Knee joint tissue is harvested, homogenized, and the levels of cytokines such as TNF-α and IL-1β are quantified using ELISA.
-
Oxidative Stress Markers: Tissue homogenates are used to measure levels of reduced glutathione (B108866) (GSH) and the expression of oxidative enzymes like gp91phox (via RT-qPCR) to assess the oxidative state.[3]
-
Conclusion
The presented in vivo data strongly support the therapeutic potential of Hesperidin Methyl Chalcone in managing inflammatory arthritis. Compared to the untreated disease progression, HMC significantly mitigates pain, reduces edema, and reverses the underlying inflammatory and oxidative stress markers at the molecular level.[3][6] Its targeted inhibition of the NF-κB pathway provides a clear mechanistic rationale for its efficacy.[1][2] These findings position HMC as a promising candidate for further preclinical and clinical development as a novel anti-arthritic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hesperidin Methylchalcone Suppresses Experimental Gout Arthritis in Mice by Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hesperidin methyl chalcone interacts with NFκB Ser276 and inhibits zymosan-induced joint pain and inflammation, and RAW 264.7 macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Hesperidin Methyl Chalcone Reduces the Arthritis Caused by TiO2 in Mice: Targeting Inflammation, Oxidative Stress, Cytokine Production, and Nociceptor Sensory Neuron Activation | Semantic Scholar [semanticscholar.org]
- 6. Hesperidin Methyl Chalcone Reduces the Arthritis Caused by TiO2 in Mice: Targeting Inflammation, Oxidative Stress, Cytokine Production, and Nociceptor Sensory Neuron Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hesperidin Methyl Chalcone Reduces the Arthritis Caused by TiO2 in Mice: Targeting Inflammation, Oxidative Stress, Cytokine Production, and Nociceptor Sensory Neuron Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Confirming the mechanism of action of Homoeriodictyol chalcone in cancer cells
While specific experimental data on the anticancer mechanism of Homoeriodictyol (B191827) chalcone (B49325) is not extensively available in current scientific literature, a wealth of research on the broader class of chalcones provides a strong framework for understanding its potential modes of action. This guide synthesizes the established anticancer mechanisms of various chalcone derivatives, offering a comparative look at their efficacy and the experimental protocols used to elucidate their effects. This information can serve as a valuable resource for researchers investigating the therapeutic promise of chalcones, including the homoeriodictyol variant.
Chalcones, a class of plant-derived polyphenols, have garnered significant attention for their diverse biological activities, including potent anticancer properties.[1][2][3] Extensive research has demonstrated their ability to impede cancer cell proliferation and survival through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and modulating critical intracellular signaling pathways.[4][5][6][7]
Comparative Efficacy of Chalcone Derivatives
To illustrate the varying potency of different chalcones, the following table summarizes the cytotoxic effects (IC50 values) of several well-studied derivatives across various cancer cell lines. A lower IC50 value indicates a higher potency.
| Chalcone Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Chalcone | T24 (Bladder Cancer) | Not specified, but induced apoptosis | [4] |
| 2'-hydroxy chalcone (C1) | HCT116 (Colon Carcinoma) | 37.07 | [5] |
| Chalcone Epoxide (4a) | BxPC-3 (Pancreatic Cancer) | 5.6 - 15.8 (GI50) | [8] |
| Licochalcone A | A549 (Lung Cancer) | ~40 (suppressed growth by 45-80%) | [9] |
| Xanthohumol | A549 (Lung Cancer) | Not specified, but induced apoptosis | [9] |
| Panduretin A | MCF-7 (Breast Cancer) | 15 (at 24h), 11.5 (at 48h) | [9] |
| Chalcone Derivative 15 | MCF-7 (Breast Cancer) | 32.73 | [10] |
| Chalcone Derivative 15 | HCT116 (Colon Carcinoma) | 25.60 | [10] |
| Chalcone-coumarin hybrid | HeLa (Cervical Cancer) | 4.7 | [7] |
| Halogenated Chalcone (3p) | HCT116 (Colon Carcinoma) | Not specified, but induced apoptosis | [11] |
Core Anticancer Mechanisms of Chalcones
The anticancer activity of chalcones is multifaceted, primarily revolving around the induction of apoptosis and cell cycle arrest, often mediated by their influence on key signaling pathways and the generation of reactive oxygen species (ROS).
Induction of Apoptosis
Chalcones are potent inducers of apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways.[4][6][12]
-
Mitochondrial Pathway: They can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[4] This disruption leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death.[4]
-
NF-κB Inhibition: Chalcones have been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a crucial regulator of cell survival.[4][13] By blocking NF-κB, chalcones can sensitize cancer cells to apoptotic stimuli.
Cell Cycle Arrest
A common mechanism of action for chalcones is the disruption of the cell cycle, preventing cancer cells from dividing and proliferating.[4][5][8][14]
-
G2/M Phase Arrest: Many chalcone derivatives induce cell cycle arrest at the G2/M checkpoint.[4][5][8][14] They achieve this by modulating the levels of key cell cycle regulatory proteins, such as increasing the expression of p21 and p27, and decreasing the levels of cyclin B1, cyclin A, and Cdc2.[4]
Modulation of Signaling Pathways
Chalcones can interfere with various signaling pathways that are often dysregulated in cancer, contributing to their growth and survival.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Some chalcones can inhibit this pathway, leading to decreased cancer cell viability.[6]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Chalcones have been shown to repress this pathway in some cancer types.[6]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes tumor growth. Certain chalcone derivatives can inhibit STAT3 activation.[13]
Generation of Reactive Oxygen Species (ROS)
Some chalcones can induce the production of reactive oxygen species (ROS) within cancer cells.[14] While low levels of ROS can promote cell survival, high levels can cause significant cellular damage and trigger apoptosis.
Visualizing the Mechanisms
To better understand the complex interactions, the following diagrams illustrate a generalized signaling pathway targeted by chalcones and a typical experimental workflow for their evaluation.
Caption: Generalized signaling pathways targeted by chalcones in cancer cells.
Caption: Experimental workflow for evaluating anticancer activity.
Detailed Experimental Protocols
The following are detailed, representative protocols for key experiments used to assess the anticancer activity of chalcones.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the chalcone derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the chalcone derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Seeding and Treatment: Seed cells and treat with the chalcone derivative as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
-
Protein Extraction: After treatment with the chalcone derivative, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, NF-κB). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chalcones and Gastrointestinal Cancers: Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell cycle arrest and apoptosis induction by an anticancer chalcone epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Natural and Synthetic Chalcones | MDPI [mdpi.com]
- 10. Chalcone Derivative 15 Induces Apoptosis in Human HOS, HCT116, and MCF-7 Cancer Cells [ejchem.journals.ekb.eg]
- 11. Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chalcones Enhance TRAIL-Induced Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The synthesis of novel thioderivative chalcones and their influence on NF-κB, STAT3 and NRF2 signaling pathways in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Comparative Molecular Docking Analysis of Homoeriodictyol Chalcone with Known Inhibitors
A detailed in silico evaluation of the binding potential of Homoeriodictyol chalcone (B49325) against key therapeutic targets, benchmarked against established inhibitors.
This guide provides a comparative analysis of the molecular docking of Homoeriodictyol chalcone against three significant protein targets implicated in inflammation and neurodegenerative diseases: 5-Lipoxygenase (5-LOX), Cyclooxygenase-2 (COX-2), and Monoamine Oxidase B (MAO-B). The binding affinities and interaction patterns of this compound are compared with those of well-established inhibitors for each target, offering insights into its potential as a therapeutic agent.
Data Presentation
The following tables summarize the binding affinities of this compound and known inhibitors against their respective protein targets, as determined by molecular docking studies. Lower binding energy values indicate a higher predicted binding affinity.
Table 1: Comparative Docking of this compound against 5-Lipoxygenase (5-LOX)
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) |
| This compound | 5-Lipoxygenase | 3V99 | -6.81 |
| Azelastine (Known Inhibitor) | 5-Lipoxygenase | 3V99 | -9.83 |
Table 2: Docking of Known Inhibitors and Chalcone Derivatives against Cyclooxygenase-2 (COX-2)
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) |
| Celecoxib (Known Inhibitor) | Cyclooxygenase-2 | 5KIR | -10.55 to -11.569 |
| Para-chlorochalcone | Cyclooxygenase-2 | Not Specified | -8.84 |
| Nitrochalcone Derivative | Cyclooxygenase-2 | Not Specified | -9.3 |
Table 3: Docking of Known Inhibitors and Chalcone Derivatives against Monoamine Oxidase B (MAO-B)
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) |
| Selegiline (Known Inhibitor) | Monoamine Oxidase B | 2V60 | Not directly specified in kcal/mol, but potent inhibitor |
| Chalcone Derivative (CHA 22.4) | Monoamine Oxidase B | Not Specified | -8.68 |
| Chalcone Derivative (CHA 22.5) | Monoamine Oxidase B | Not Specified | -8.65 |
Experimental Protocols
The following is a generalized experimental protocol for molecular docking using AutoDock Vina, based on methodologies cited in the referenced studies.
Preparation of the Receptor (Protein)
-
Protein Structure Retrieval : The three-dimensional crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB) with the following IDs: 5-Lipoxygenase (PDB ID: 3V99), Cyclooxygenase-2 (PDB ID: 5KIR), and Monoamine Oxidase B (PDB ID: 2V60).
-
Protein Preparation : The protein structures were prepared for docking using AutoDock Tools (ADT). This process involved:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms to the protein.
-
Assigning Kollman charges to the protein atoms.
-
Saving the prepared protein structure in the PDBQT file format.
-
Preparation of the Ligands
-
Ligand Structure Retrieval : The 3D structure of this compound was obtained from the PubChem database (CID: 5461154). The structures of the known inhibitors (Azelastine, Celecoxib, Selegiline) and other chalcone derivatives were also retrieved from PubChem or synthesized in silico.
-
Ligand Preparation : The ligand structures were prepared using ADT. This included:
-
Detecting the root and setting the number of rotatable bonds.
-
Merging non-polar hydrogen atoms.
-
Assigning Gasteiger charges.
-
Saving the prepared ligands in the PDBQT file format.
-
Molecular Docking Procedure
-
Grid Box Generation : A grid box was defined around the active site of each target protein to specify the search space for the docking simulation. The grid box dimensions and center were determined based on the binding site of the co-crystallized ligand in the original PDB structure.
-
Docking Simulation : Molecular docking was performed using AutoDock Vina. The prepared protein and ligand files, along with a configuration file specifying the grid box parameters and an exhaustiveness of 8 (a standard value for balancing accuracy and computational time), were used as input.
-
Analysis of Docking Results : The output from AutoDock Vina provides multiple binding poses for each ligand, ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy was considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using software like PyMOL or Discovery Studio.
Mandatory Visualization
Caption: Workflow of the comparative molecular docking study.
Caption: Inhibition of inflammatory and neurodegenerative pathways.
Reproducibility of Homoeriodictyol chalcone bioactivity across different labs
A comparative analysis of the bioactivity of chalcones, a class of compounds that includes Homoeriodictyol chalcone (B49325), reveals both consistent therapeutic potential and variability in reported efficacy across different studies. This guide provides a comprehensive overview of the anti-inflammatory, antioxidant, and neuroprotective activities of various chalcone derivatives, highlighting the importance of standardized experimental protocols in ensuring the reproducibility of these findings.
While a direct comparison of the bioactivity of Homoeriodictyol chalcone across different laboratories is not feasible due to a lack of specific published studies, an examination of the broader chalcone family offers valuable insights for researchers, scientists, and drug development professionals. Chalcones are widely recognized for their diverse pharmacological properties, and understanding the factors that influence their reported bioactivity is crucial for advancing their therapeutic development.[1][2][3][4]
Comparative Bioactivity of Chalcone Derivatives
To illustrate the range of reported bioactivities for chalcones, the following tables summarize quantitative data from various studies on their antioxidant and anti-inflammatory effects. It is important to note that these studies utilize different specific chalcone derivatives and experimental conditions, which can contribute to the observed variations in potency.
Antioxidant Activity of Chalcone Derivatives
The antioxidant capacity of chalcones is frequently evaluated using cell-free radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The half-maximal inhibitory concentration (IC50) is a common metric for reporting antioxidant activity, with lower values indicating greater potency.
| Chalcone Derivative | Antioxidant Assay | Reported IC50 (µg/mL) | Reference Lab/Study |
| 2'-hydroxychalcone | Reducing Power | 25 | (Sivakumar et al., 2011)[5] |
| 2'-hydroxychalcone | Superoxide Scavenging | Comparable to ascorbic acid | (Sivakumar et al., 2011)[5] |
| 2',4',4-Trihydroxychalcone | DPPH | More active than isomeric flavanone | (Gomes et al., 2017)[6] |
| JVC1 | ABTS | 85.3 µM | (Anonymous, 2014)[7] |
| JVC3 | ABTS | 53.76 µM | (Anonymous, 2014)[7] |
| JVC4 | ABTS | 50.34 µM | (Anonymous, 2014)[7] |
| JVF3 | DPPH | 61.4 µM | (Anonymous, 2014)[7] |
Anti-inflammatory Activity of Chalcone Derivatives
The anti-inflammatory properties of chalcones are often assessed in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.
| Chalcone Derivative | Cell Line/Model | Assay | Reported IC50 / Inhibition | Reference Lab/Study |
| 2',5'-dialkoxychalcones | Murine microglial cells (N9) | NO Inhibition | IC50 = 0.7 ± 0.06 µM (for compound 11) | (Ko et al., 2001)[8] |
| Hydroxychalcones | Rat neutrophils | β-glucuronidase release | IC50 = 1.6 ± 0.2 µM (for compound 1) | (Ko et al., 2001)[8] |
| Chalcone Analogues (3h and 3l) | RAW264.7 cells | NO Production | Significant inhibition | (Wang et al., 2024)[9] |
| Chalcone Acetaminophen Derivative | In vitro | Albumin Denaturation | 97.55% inhibition at 500 µg/mL | (Loganathan et al., 2022) |
| 2-hydroxy-4′-methoxychalcone (AN07) | RAW 264.7 macrophages | Attenuation of LPS-induced ROS | Significant | (Tung et al., 2020)[10] |
Experimental Protocols: A Key to Reproducibility
Variations in experimental design and methodology are significant contributors to the differing bioactivity results observed across laboratories. To facilitate comparison and improve reproducibility, detailed and standardized protocols are essential.
General Protocol for DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to assess the antioxidant capacity of chemical compounds.
-
Preparation of Reagents : A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. The test compounds and a standard antioxidant (e.g., ascorbic acid) are dissolved in the same solvent to create a series of concentrations.
-
Assay Procedure : An aliquot of the DPPH stock solution is mixed with varying concentrations of the test compound or the standard. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation : The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the test compound). The IC50 value is then determined from a dose-response curve.
General Protocol for Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay is commonly used to evaluate the anti-inflammatory potential of compounds.
-
Cell Culture : RAW 264.7 macrophages are cultured in a suitable medium and seeded in 96-well plates.
-
Compound Treatment : The cells are pre-treated with various concentrations of the chalcone derivatives for a specific duration (e.g., 1 hour).
-
Inflammatory Stimulation : The cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of nitric oxide.
-
Nitrite (B80452) Measurement : After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis : The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells. The IC50 value can be determined from the dose-response curve. A cell viability assay (e.g., MTT) is also performed to ensure that the observed inhibition is not due to cytotoxicity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps can aid in understanding the mechanisms of action and the experimental design.
Neuroprotective Effects of Chalcones
Several studies have highlighted the neuroprotective potential of chalcones, often attributed to their antioxidant and anti-inflammatory properties.[10][11] For instance, certain chalcone derivatives have been shown to protect neuronal cells from oxidative stress-induced apoptosis and to modulate signaling pathways involved in neuronal survival.[10] A chalcone-enriched fraction from Myracrodruon urundeuva demonstrated neuroprotective effects against 6-hydroxydopamine-induced cytotoxicity in rat mesencephalic cells, suggesting potential therapeutic applications in neurodegenerative diseases like Parkinson's disease.[11] Another synthetic chalcone derivative, AN07, exhibited neuroprotective effects against methylglyoxal-induced neurotoxicity in SH-SY5Y cells.[10] However, similar to other bioactivities, the reproducibility of these neuroprotective effects across different laboratories would benefit from the adoption of standardized cell models and endpoint measurements.
Conclusion
While the bioactivity of this compound remains to be extensively studied and compared across different research settings, the broader class of chalcones demonstrates consistent anti-inflammatory, antioxidant, and neuroprotective potential. The variability in reported efficacy underscores the critical need for standardized experimental protocols to ensure the reproducibility and comparability of findings. By adopting harmonized methodologies for key bioassays, the scientific community can build a more robust and reliable body of evidence to accelerate the translation of these promising natural compounds into clinical applications. Researchers are encouraged to provide detailed descriptions of their experimental procedures, including cell lines, reagent sources, and specific assay conditions, to facilitate future comparative analyses and meta-analyses.
References
- 1. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. mdpi.com [mdpi.com]
- 7. ijcea.org [ijcea.org]
- 8. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 [mdpi.com]
- 11. Neuroprotective effects of chalcones from Myracrodruon urundeuva on 6-hydroxydopamine-induced cytotoxicity in rat mesencephalic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Homoeriodictyol chalcone compared to other chalcone compounds
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of open-chain flavonoids, are precursors to all flavonoids and are abundant in edible plants.[1] They consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2] This unique structure imparts a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1] This guide provides a comparative overview of the efficacy of several prominent chalcone (B49325) compounds, with a focus on Homoeriodictyol chalcone and its analogues, supported by experimental data and detailed methodologies. While specific quantitative efficacy data for this compound is limited in the available literature, this guide draws comparisons with well-characterized chalcones such as Xanthohumol, Licochalcone A, Cardamonin, and Butein to provide a valuable reference for researchers.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of various chalcone compounds in anticancer and antioxidant assays.
Anticancer Activity of Chalcone Compounds
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values presented below were determined using the MTT assay, a colorimetric assay for assessing cell metabolic activity.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation(s) |
| Xanthohumol | MDA-MB-231 | Triple-Negative Breast Cancer | 6.7 | 24 | [3] |
| Hs578T | Triple-Negative Breast Cancer | 4.78 | 24 | [3] | |
| HCT-15 | Colon Cancer | 3.6 | 24 | [4] | |
| A-2780 | Ovarian Cancer | 0.52 | 48 | [4] | |
| SKOV3 | Ovarian Cancer | - | - | [4] | |
| OVCAR3 | Ovarian Cancer | - | - | [4] | |
| 40-16 | Colon Cancer | 4.1, 3.6, 2.6 | 24, 48, 72 | [4] | |
| B16F10 | Melanoma | 18.5 | 48 | [5] | |
| MCF-7 | Breast Cancer | 1.9 | 48 | [6] | |
| A549 | Lung Cancer | 4.74 | 48 | [6] | |
| Licochalcone A | LNCaP | Prostate Cancer | 15.73 - 23.35 | - | [7] |
| 22RV1 | Prostate Cancer | 15.73 - 23.35 | - | [7] | |
| PC-3 | Prostate Cancer | 15.73 - 23.35 | - | [7] | |
| DU145 | Prostate Cancer | 15.73 - 23.35 | - | [7] | |
| SKOV3 | Ovarian Cancer | 19.22 | 24 | [8] | |
| Cardamonin | MDA-MB-231 | Triple-Negative Breast Cancer | 52.885, 33.981, 25.458 | 24, 48, 72 | [9] |
| BT549 | Triple-Negative Breast Cancer | 40.627, 8.598 | 24, 48 | [9] | |
| A375 | Melanoma | 3.98, 2.43 | 48, 96 | [3] | |
| SKOV3 | Ovarian Cancer | 32.84, 8.10, 8.04 | 24, 48, 78 | [10] | |
| HepG2 | Hepatocellular Carcinoma | 17.1 | 72 | [11] | |
| Butein | RS4-11 | B-cell Acute Lymphoblastic Leukemia | 22.29 | - | [12] |
| CEM-C7 | T-cell Acute Lymphoblastic Leukemia | 22.89 | - | [12] | |
| CEM-C1 | T-cell Acute Lymphoblastic Leukemia | 19.26 | - | [12] | |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 20.10 | - | [12] |
Antioxidant Activity of Chalcone Compounds
The antioxidant activity of chalcones is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates higher antioxidant potency.
| Compound | Antioxidant Assay | IC50 (µM) | Citation(s) |
| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) * | DPPH radical scavenging | 50.2 | [13] |
| Superoxide radical scavenging | 56.3 | [13] | |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | DPPH radical scavenging | 8.22 µg/mL | [14] |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | DPPH radical scavenging | 6.89 µg/mL | [14] |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | DPPH radical scavenging | 3.39 µg/mL | [14] |
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[15][16][17][18][19]
References
- 1. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Structural requirements of 2',4',6'-tris(methoxymethoxy) chalcone derivatives for anti-inflammatory activity: the importance of a 2'-hydroxy moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Homoeriodictyol Chalcone: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide to the proper disposal of Homoeriodictyol chalcone (B49325), a chalcone compound utilized in various research applications. Adherence to these procedures is crucial for ensuring personnel safety and minimizing environmental impact.
Immediate Safety and Handling
Before beginning any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) and Handling Guidelines
| Item | Specification |
| Gloves | Chemical-impermeable gloves (e.g., nitrile rubber).[4][5] |
| Eye Protection | Safety glasses with side-shields or chemical goggles.[4][5] |
| Body Protection | Standard laboratory coat and closed-toe shoes.[4][5] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A respirator may be necessary if dust is generated.[4][6] |
| Handling | Avoid contact with skin and eyes. Prevent dust formation.[4][7] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing Homoeriodictyol chalcone.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Pure or residual solid compound.
-
Solutions containing this compound.
-
Contaminated consumables such as gloves, weighing papers, pipette tips, and chromatography materials.[1]
-
-
Segregate this compound waste from other chemical waste streams to prevent inadvertent and potentially dangerous reactions.[2][8] Halogenated and non-halogenated waste should be kept separate.[5]
Step 2: Waste Collection and Containerization
-
Use a designated and compatible hazardous waste container. Suitable containers are typically made of glass or high-density polyethylene (B3416737) (HDPE) and must have a secure, tight-fitting lid.[5][9]
-
The container must be in good condition, free from cracks or deterioration.[10]
-
Ensure the container is clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound". The date of initial waste accumulation should also be recorded.[9]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[8]
Step 3: Waste Storage (Satellite Accumulation Area)
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][9]
-
The SAA should be a cool, dry, and well-ventilated area, away from heat sources, sunlight, and incompatible materials.[2][5]
-
Secondary containment, such as a larger, chemically resistant bin, is recommended to contain any potential leaks.[10]
-
Accumulation time for partially filled containers is typically up to one year, but institutional and local regulations may vary.[8] Once a container is full, it must be removed from the SAA within three days.[8][9]
Step 4: Arranging for Final Disposal
-
The recommended method for the final disposal of chalcone compounds is incineration by a licensed hazardous waste disposal company. This process often involves dissolving or mixing the material with a combustible solvent in a chemical incinerator equipped with an afterburner and scrubber.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[1][5] They will have established procedures and contracts with certified disposal contractors.
-
Never attempt to treat or neutralize chemical waste in the laboratory without a validated and approved protocol.[5]
Step 5: Empty Container Disposal
-
An empty container that previously held this compound must also be managed as hazardous waste.[1]
-
To decontaminate the container, triple rinse it with a suitable solvent (e.g., ethanol (B145695) or acetone).[1]
-
The rinsate from the cleaning process must be collected and disposed of as this compound hazardous waste.[1]
Experimental Protocols
The disposal of chemical waste is a regulated operational procedure, not a laboratory experiment. Therefore, there are no experimental protocols for the disposal of this compound. The appropriate and mandatory procedure is to follow the waste management and disposal methods outlined in this guide and by your institution's EHS department, in accordance with local, state, and federal regulations.[11][12]
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. acs.org [acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. extrasynthese.com [extrasynthese.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. benchchem.com [benchchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Essential Safety and Operational Guide for Handling Homoeriodictyol Chalcone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of Homoeriodictyol chalcone (B49325). Our commitment to laboratory safety and responsible chemical management extends beyond product provision, aiming to build deep trust and become your preferred source for chemical handling information. The following procedural guidance is designed to directly address operational questions, ensuring safe and compliant laboratory practices.
Physicochemical and Safety Data
For quick reference, the following table summarizes the key quantitative data for Homoeriodictyol chalcone.
| Property | Value |
| Appearance | Solid, Powder |
| Molecular Formula | C₁₆H₁₄O₆ |
| Molecular Weight | 302.28 g/mol |
| Purity | ≥98% (via HPLC) |
| Storage (Short-term) | <+8°C, dry and dark place |
| Storage (Long-term) | -20°C |
Hazard Classification: While not classified as a hazardous substance under the Globally Harmonized System (GHS), all waste materials contaminated with this compound should be treated as chemical hazardous waste due to potential harm to the aquatic environment.
Personal Protective Equipment (PPE) Protocol
Strict adherence to the following PPE protocol is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Item | Specification |
| Gloves | Chemical impermeable gloves (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. A respirator is necessary if dust is generated. |
Experimental Protocols: Safe Handling and Disposal
The following step-by-step procedures provide a framework for the safe handling and disposal of this compound in a laboratory setting.
Operational Plan: Step-by-Step Handling
-
Preparation:
-
Ensure a designated, clean, and uncluttered workspace is prepared.
-
Verify that all necessary PPE is available and in good condition.
-
Work within a certified chemical fume hood, especially when handling the powder form, to prevent inhalation of dust particles.
-
-
Weighing and Aliquoting:
-
Use a dedicated, calibrated balance within the fume hood.
-
Handle the powder gently to minimize dust generation.
-
Use appropriate tools (e.g., spatulas) for transferring the compound.
-
Close the primary container immediately after use.
-
-
In-Experiment Use:
-
When dissolving the compound, add the solvent to the solid to minimize dust.
-
Ensure all containers are clearly labeled with the compound name, concentration, and date.
-
Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical advice.
-
-
Post-Experiment:
-
Decontaminate the work surface with an appropriate solvent and cleaning agent.
-
Properly store any remaining compound according to the specified storage conditions.
-
Disposal Plan: Step-by-Step Procedure
-
Waste Segregation:
-
All materials contaminated with this compound (e.g., pipette tips, gloves, weighing paper, empty vials) must be segregated as chemical hazardous waste.
-
-
Waste Collection:
-
Use a designated, clearly labeled, and sealed waste container for solid waste.
-
Collect liquid waste containing this compound in a separate, compatible, and labeled container.
-
-
Final Disposal:
-
Dispose of the chemical waste through your institution's official hazardous waste management program.
-
Do not dispose of this compound or its waste down the drain, as it may be harmful to aquatic life.
-
Visualizing Procedural and Biological Pathways
To further clarify the operational workflow and provide context on the compound's potential biological interactions, the following diagrams have been generated.
Caption: Workflow for safe handling and disposal of this compound.
Chalcones are a class of compounds known to interact with various cellular signaling pathways. While the specific pathways modulated by this compound are a subject of ongoing research, the following diagram illustrates a representative pathway, the NF-κB signaling cascade, which is a known target for many chalcone derivatives due to their anti-inflammatory properties.[2][3][4]
Caption: Representative NF-κB signaling pathway potentially modulated by chalcones.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Chalcone inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
